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  • Product: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide
  • CAS: 941294-53-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (CAS 941294-53-7): Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a strategically important building block in medicinal chemistry and agrochemical synthesis. The presence of ortho-bromo, para-trifluoromethoxy, and fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a strategically important building block in medicinal chemistry and agrochemical synthesis. The presence of ortho-bromo, para-trifluoromethoxy, and formamide functionalities provides a unique combination of physicochemical properties and synthetic handles. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's synthesis, in-depth analytical characterization, core applications, and safety protocols. By elucidating the causality behind experimental choices and providing validated methodologies, this document serves as a practical resource for leveraging this versatile intermediate in the design and synthesis of novel bioactive molecules.

Introduction & Strategic Significance

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide, hereafter referred to as the title compound, is a key intermediate whose value is derived from the specific arrangement of its functional groups on the phenyl scaffold.[1] To appreciate its utility, one must consider the contribution of each component:

  • Trifluoromethoxy (-OCF₃) Group: This moiety is highly sought after in modern drug design.[2] It is one of the most lipophilic substituents, significantly enhancing a molecule's ability to cross cellular membranes.[3] Crucially, the -OCF₃ group is exceptionally stable towards metabolic degradation, particularly oxidative demethylation that readily occurs with traditional methoxy groups.[2] This metabolic resistance can improve a drug candidate's bioavailability and half-life.

  • Bromo (Br) Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from this core intermediate.

  • Formamide (-NHCHO) Group: The formamide acts as a protected amine. It can be readily hydrolyzed under acidic or basic conditions to reveal the parent aniline, 2-bromo-4-(trifluoromethoxy)aniline, which is itself a valuable precursor for further functionalization.

The combination of these features makes the title compound an ideal starting point for creating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[4][5]

Physicochemical & Spectroscopic Properties

A thorough understanding of the compound's physical and spectroscopic properties is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 941294-53-7
Molecular Formula C₈H₅BrF₃NO
Molecular Weight 284.03 g/mol
Appearance Off-white to light yellow solid (typical)
Solubility Soluble in methanol, chloroform, and other common organic solvents.[6]

Table 2: Representative NMR Spectroscopic Data (in CDCl₃, 400 MHz)

NucleusChemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H NMR ~8.40-8.20br s-NH CHO
~8.30dNHCH O
~7.50dAr-H (ortho to -NHCHO)
~7.30ddAr-H (ortho to -Br)
~7.15dAr-H (ortho to -OCF₃)
¹³C NMR ~160sNC HO
~145qC -OCF₃
~130-115mAromatic Carbons
~121q (J ≈ 257 Hz)-OC F₃
~115sC -Br
¹⁹F NMR ~ -58.0s-OCF₃

Note: Exact chemical shifts can vary based on solvent and concentration. The provided data is a representative interpretation. The presence of fluorine makes ¹⁹F NMR a particularly powerful and sensitive tool for characterization and for use in fragment-based drug discovery screening.[7][8][9]

Synthesis and Purification Protocol

The most direct and common synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide involves the formylation of its corresponding aniline precursor. This method is reliable and scalable.

Reaction Principle

The synthesis is a nucleophilic acyl substitution where the amino group of 2-bromo-4-(trifluoromethoxy)aniline attacks the carbonyl carbon of a formylating agent, typically formic acid or a mixed anhydride.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq)[10]

  • Formic acid (≥95%, 3.0-5.0 eq)

  • Toluene or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-(trifluoromethoxy)aniline (1.0 eq) and toluene (5-10 mL per gram of aniline).

  • Reagent Addition: Add formic acid (3.0 eq) to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110-120°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the excess formic acid. Caution: CO₂ evolution.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (2x volume of toluene used).[11]

    • Combine the organic layers and wash sequentially with water and then brine.[11]

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is often a solid. It can be purified by recrystallization or by slurrying in a solvent like heptane.[11]

    • To slurry, add cold heptane to the crude solid, stir vigorously for 1-2 hours, then isolate the purified solid by filtration. Wash the filter cake with a small amount of cold heptane and dry under vacuum.

Causality and Self-Validation
  • Why excess formic acid? Using an excess of formic acid drives the equilibrium of the formylation reaction towards the product. It can also serve as a co-solvent.

  • Why reflux in toluene? The high temperature facilitates the dehydration step of the formylation mechanism, leading to amide formation. Toluene is a good choice as it is relatively non-polar and allows for azeotropic removal of water if a Dean-Stark trap is used, though it's not strictly necessary for this reaction.

  • Why a bicarbonate wash? This is a critical step to remove the unreacted formic acid. Failure to do so will result in an impure, acidic product.[11]

  • Protocol Validation: The success of the synthesis is validated by the analytical characterization outlined in Section 2. A clean NMR spectrum and a sharp melting point are indicators of high purity.

Visualization of Key Workflows

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials Aniline 2-Bromo-4-(trifluoromethoxy)aniline Reaction Formylation (Toluene, Reflux) Aniline->Reaction FormicAcid Formic Acid FormicAcid->Reaction Workup Aqueous Work-up (NaHCO₃ Wash) Reaction->Workup Crude Mixture Purification Purification (Slurry in Heptane) Workup->Purification Crude Solid FinalProduct N-(2-Bromo-4-(trifluoromethoxy) -phenyl)formamide Purification->FinalProduct >98% Purity

Caption: High-level workflow for the synthesis and purification of the title compound.

Analytical Quality Control Workflow

QC_Workflow Start Synthesized Batch Identity Identity Confirmation Start->Identity NMR ¹H, ¹³C, ¹⁹F NMR Identity->NMR Structure Match? MS Mass Spectrometry Identity->MS Mass Match? Purity Purity Assessment LCMS LC-MS / HPLC Purity->LCMS Purity >98%? Pass Release Batch Fail Repurify or Reject NMR->Purity MS->Purity LCMS->Pass Yes LCMS->Fail No

Caption: Decision workflow for the analytical quality control and release of the final product.

Applications in Drug Development & Synthesis

The primary application of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is as a versatile intermediate for constructing more complex molecules, particularly those with pharmaceutical or agrochemical relevance.[1]

Precursor to Bioactive Scaffolds

The ortho-bromoaniline moiety (revealed after deprotection of the formamide) is a common structural motif in medicinal chemistry. For example, it can be a precursor to:

  • Kinase Inhibitors: The aniline nitrogen can be used to form quinazolines, pyridopyrimidines, or other heterocyclic cores common in kinase inhibitors. The bromine atom can then be used in a Suzuki coupling to introduce further diversity.

  • Agrochemicals: Compounds like Thifluzamide, a potent fungicide, are built from related bromo-trifluoromethoxy aniline structures, highlighting the importance of this substitution pattern in agrochemical design.[12]

Generalized Synthetic Pathway

The diagram below illustrates how the title compound can be used as a linchpin in a synthetic strategy.

Application_Pathway cluster_transformations Key Transformations TitleCmpd N-(2-Bromo-4-(trifluoromethoxy) -phenyl)formamide Deprotection Deprotection (e.g., HCl, H₂O) TitleCmpd->Deprotection Intermediate Key Intermediate 2-Bromo-4-(trifluoromethoxy)aniline Deprotection->Intermediate Coupling Cross-Coupling (e.g., Suzuki, Buchwald) FinalTarget Complex Bioactive Target (e.g., Kinase Inhibitor) Coupling->FinalTarget Intermediate->Coupling R-B(OH)₂ Pd Catalyst

Caption: Role as a key intermediate in a multi-step synthesis towards a complex target molecule.

Safety, Handling, and Storage

As a laboratory chemical, N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide requires careful handling in accordance with good industrial hygiene and safety practices.[13]

  • Health Hazards: May be harmful if swallowed, and can cause skin and eye irritation.[13][14][15] Formamide-class compounds are sometimes considered toxic to reproduction.[16] Avoid inhalation of dust and direct contact with skin and eyes.[17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[13][15] Handle in a well-ventilated area or under a chemical fume hood.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]

    • Skin: Wash off immediately with soap and plenty of water.[14]

    • Ingestion: If swallowed, call a poison center or doctor.[13]

    • Inhalation: Remove person to fresh air.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15]

Conclusion

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is more than a simple chemical; it is a strategically designed building block that provides a gateway to complex molecular targets. Its trifluoromethoxy group imparts metabolic stability and lipophilicity, while the bromo and formamide groups offer orthogonal synthetic handles for elaborate molecular construction. The robust synthesis and straightforward purification make it a reliable and valuable tool for medicinal chemists and researchers in drug discovery. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in advancing modern synthetic and pharmaceutical research.

References

  • MySkinRecipes. 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis.
  • Actylis Lab Solutions. Formamide MSDS.
  • Sigma-Aldrich. 2-Bromo-4-(trifluoromethoxy)aniline 98 175278-17-8.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Illumina. MATERIAL SAFETY DATA SHEET.
  • Google Patents. US7026511B2 - Synthesis of N-vinylformamide.
  • ChemicalBook. 7361-61-7 | CAS DataBase.
  • NIH. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2.
  • Google Patents. US20140018576A1 - Method for Preparing Formamide Compounds.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • SpectraBase. N-{2-[2'-(2""""-Bromo-4""""-fluorophenyl)ethyl]phenyl}formamide - Optional[Vapor Phase IR] - Spectrum.
  • Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Beilstein Journals. Supplementary Information.
  • Carl ROTH. Safety Data Sheet: Formamide.
  • CPHI Online. 2-bromo-4-(trifluoromethoxy)aniline | Agno Pharma.
  • NIH. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC.
  • Benchchem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • Benchchem. The Synthesis of N-Vinylformamide: A Technical Guide for Researchers.
  • Fluorochem. 2-BROMO-4-FLUORO-5-(TRIFLUOROMETHOXY)ANILINE.
  • ResearchGate. 19 F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N -(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19 F NMR Probe.
  • NIH. NMR-spectroscopic analysis of mixtures: from structure to function - PMC.
  • YouTube. NMR Spectroscopy of N, P and F - atoms (CHE).
  • Googleapis.com. Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1.
  • MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
  • PubMed. Organic synthesis provides opportunities to transform drug discovery.

Sources

Exploratory

"N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide" molecular structure

This guide provides an in-depth technical analysis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide , a critical intermediate in the synthesis of fluorinated heterocycles for medicinal chemistry. A Gateway Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide , a critical intermediate in the synthesis of fluorinated heterocycles for medicinal chemistry.

A Gateway Scaffold for Fluorinated Benzimidazoles and Bioactive Heterocycles[1]

Executive Summary

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a specialized building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1] Its structural value lies in its unique substitution pattern:

  • The Formamide Motif: Serves as a direct precursor to isonitriles (via dehydration) or benzimidazoles (via cyclization).

  • The Ortho-Bromo Group: Provides a steric lock to influence conformation and a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Para-Trifluoromethoxy Group: Acts as a "super-lipophilic" bioisostere, enhancing membrane permeability and metabolic stability against oxidative degradation.

This guide details the structural properties, validated synthesis protocols, and downstream applications of this molecule in drug discovery.

Molecular Profile & Structural Analysis

Physicochemical Data
PropertyValue
Chemical Formula C₈H₅BrF₃NO₂
Molecular Weight 284.03 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~2.8 (High lipophilicity due to -OCF₃)
H-Bond Donors/Acceptors 1 Donor (-NH), 2 Acceptors (C=O, -OCF₃)
3D Conformational Analysis

Unlike unsubstituted formanilides, which often adopt a planar geometry, the 2-bromo substituent introduces significant steric strain.

  • Twisted Phenyl Ring: The bulky bromine atom forces the formamide group out of the phenyl ring plane. This twist disrupts

    
    -conjugation between the nitrogen lone pair and the aromatic system, slightly increasing the nucleophilicity of the nitrogen compared to planar analogs.
    
  • Cis/Trans Rotamers: The formamide bond (

    
    ) exhibits restricted rotation.[1] In solution (NMR), this molecule typically exists as a mixture of cis (E) and trans (Z) rotamers, with the trans conformer (carbonyl oxygen trans to the phenyl ring) usually predominating to minimize steric clash with the ortho-bromine.
    

Validated Synthesis Protocol

The following protocol describes the conversion of 2-Bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8) to the target formamide. This method prioritizes yield and purity suitable for GMP-like environments.[1]

Reaction Scheme

The synthesis utilizes a condensation reaction between the aniline and formic acid, driven by the removal of water.

Synthesis Aniline 2-Bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8) Reagents Formic Acid (excess) Toluene, Reflux Aniline->Reagents Intermediate Transition State (Tetrahedral Intermediate) Reagents->Intermediate Product N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (CAS 914636-29-6) Intermediate->Product - H2O

Figure 1: Synthetic pathway for the formylation of the aniline precursor.

Step-by-Step Procedure

Materials:

  • 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq)[1]

  • Formic acid (98%, 5.0 eq) or Acetic Formic Anhydride (prepared in situ)

  • Toluene (Solvent, 10 V)

  • Acetic Anhydride (Optional, for activation)

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-Bromo-4-(trifluoromethoxy)aniline and Toluene . Stir until dissolved.

  • Addition: Add Formic Acid (5.0 eq) dropwise. Note: For difficult substrates, pre-mix formic acid with acetic anhydride (1:1) to generate the more reactive acetic formic anhydride.

  • Reflux: Equip the flask with a Dean-Stark trap (if using pure formic acid) or a reflux condenser.[1] Heat the mixture to 100–110°C for 6–16 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS until the starting aniline is consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate.[1][2][3]

    • Wash sequentially with Water , Saturated NaHCO₃ (to remove excess acid), and Brine .

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Crude Product: Usually a beige solid.[1]

    • Recrystallization:[1] If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc to obtain the pure white solid.

Critical Quality Attribute (CQA): Ensure complete removal of formic acid, as trace acid can interfere with subsequent metal-catalyzed couplings.

Reactivity & Downstream Applications

This molecule is a "divergent intermediate."[1] From this scaffold, a chemist can access three distinct chemical spaces.

Applications Core N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide Path1 Cyclization (POCl3 or Acid) Core->Path1 Path2 Dehydration (POCl3/Et3N) Core->Path2 Path3 Pd-Catalyzed Coupling (Suzuki) Core->Path3 Prod1 7-Bromo-5-(trifluoromethoxy)benzimidazole (Kinase Inhibitor Scaffold) Path1->Prod1 Requires N-source or rearrangement Prod2 2-Bromo-4-(trifluoromethoxy)phenyl Isocyanide (Ugi/Passerini Reaction) Path2->Prod2 - H2O Prod3 Biaryl Formamides (Extended Pharmacophores) Path3->Prod3 Suzuki/Buchwald

Figure 2: Divergent synthetic pathways available from the formamide scaffold.

A. Synthesis of Benzimidazoles

The formamide group provides the "C-2" carbon for benzimidazole formation.[1]

  • Mechanism: Typically requires an ortho-amine or a precursor that can generate a nucleophile.[1] However, with the ortho-bromo group present, this molecule is often used in copper-catalyzed intramolecular C-N bond formation (after converting the amide nitrogen to an amidine or using a cascade sequence) to fuse the ring.

B. Isocyanide Formation (Ugi Reaction)

Dehydration of the formamide using Phosphorus Oxychloride (POCl₃) and Triethylamine yields the corresponding Isocyanide .

  • Utility: This isocyanide is a key component in Multicomponent Reactions (MCRs) to rapidly generate diverse libraries of peptidomimetics containing the privileged 2-bromo-4-trifluoromethoxy moiety.[1]

C. Palladium Cross-Coupling

The bromine atom is highly activated for oxidative addition to Pd(0).

  • Strategy: Ideally, perform Suzuki or Buchwald couplings before cyclization if the catalyst is sensitive to the benzimidazole nitrogen, or after if the heterocycle is robust. The formamide proton is acidic (pKa ~15-17) and may require protection (e.g., N-methylation) or the use of 2 equivalents of base during coupling.

Medicinal Chemistry Context

The "Magic Methyl" Effect (-OCF₃)

The trifluoromethoxy group is a superior bioisostere to the methoxy (-OCH₃) group.

  • Metabolic Stability: The C-F bonds are extremely strong, preventing O-dealkylation by Cytochrome P450 enzymes (a common clearance route for methoxy groups).

  • Lipophilicity: It significantly increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets (e.g., Riluzole derivatives).

  • Electronic Effect: It is a strong electron-withdrawing group (Hammett

    
     ≈ 0.35), which reduces the electron density of the phenyl ring, potentially strengthening 
    
    
    
    stacking interactions in the receptor binding pocket.
The Ortho-Bromo Advantage

While often viewed merely as a leaving group, the bromine atom can be retained in final drugs to exploit Halogen Bonding .

  • Mechanism: The "sigma-hole" (positive electrostatic potential) on the bromine atom can form specific, directional interactions with backbone carbonyl oxygens in the target protein, increasing potency and selectivity.

References

  • Synthesis of Fluorinated Anilines & Formamides

    • Methodology: "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid."[1][4][5] SciSpace.[1]

    • Source:[Link]

  • Medicinal Chemistry of Trifluoromethoxy Groups

    • Review: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Journal of Medicinal Chemistry / PMC.[1]

    • Source:[Link]

  • Related Patent Literature (Synthesis of 2-Bromo-4-trifluoromethoxy derivatives)

    • Patent: "Bicyclic heteroaryl derivatives and preparation and uses thereof." (WO2018176343A1).[1] Describes the specific formylation of 2-bromo-4-(trifluoromethoxy)aniline.

    • Source
  • Chemical Property Data

    • PubChem Record: Data for related aniline precursor (CAS 175278-17-8).[1]

    • Source:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Chemical Precursors of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a key chemical intermediate, notably in the synthesis of complex pharmaceutical compounds such a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a key chemical intermediate, notably in the synthesis of complex pharmaceutical compounds such as Regorafenib.[1][2] The precise and efficient synthesis of this molecule is paramount, relying on a foundational understanding of its precursor chemicals and the reactions that govern their transformation. This technical guide provides a comprehensive overview of the synthetic pathway to N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide, detailing the critical precursors, reaction mechanisms, and optimized protocols. The synthesis is a two-step process commencing with the selective ortho-bromination of 4-(trifluoromethoxy)aniline to yield the key intermediate, 2-Bromo-4-(trifluoromethoxy)aniline. This is subsequently followed by a high-efficiency N-formylation to produce the final product. This document serves as an in-depth resource for researchers and professionals in the field, offering field-proven insights and detailed methodologies to ensure reproducible and high-yield synthesis.

Introduction

The strategic importance of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in medicinal chemistry and drug development cannot be overstated. Its molecular architecture, featuring a bromine atom and a trifluoromethoxy group on a phenyl ring, provides a versatile scaffold for the construction of more complex, biologically active molecules.[3] The synthesis of this intermediate is a critical choke point in the production of several targeted therapies, making a thorough understanding of its precursor chemistry essential for efficient drug development pipelines.

This guide will deconstruct the synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide into its constituent steps, focusing on the chemical logic that underpins each transformation. We will begin by examining the commercially available starting material, 4-(trifluoromethoxy)aniline, and explore the nuances of achieving selective ortho-bromination to generate the pivotal intermediate, 2-Bromo-4-(trifluoromethoxy)aniline. Subsequently, we will delve into the various methodologies for the N-formylation of this intermediate, presenting a robust and optimized protocol. Throughout this guide, a strong emphasis is placed on the causality of experimental choices, ensuring that the reader not only understands the "how" but also the "why" behind each step.

Synthetic Workflow Overview

The synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide proceeds via a two-step reaction sequence as illustrated below.

G cluster_0 Step 1: Ortho-Bromination cluster_1 Step 2: N-Formylation 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline 2-Bromo-4-(trifluoromethoxy)aniline 2-Bromo-4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline->2-Bromo-4-(trifluoromethoxy)aniline Brominating Agent (e.g., NBS in DMF) Intermediate 2-Bromo-4-(trifluoromethoxy)aniline Final_Product N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide Intermediate->Final_Product Formylating Agent (e.g., Formic Acid/Acetic Anhydride)

Figure 1: Overall synthetic workflow for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide.

Part 1: The Precursor - 4-(Trifluoromethoxy)aniline

The synthesis commences with the commercially available precursor, 4-(trifluoromethoxy)aniline. A thorough understanding of its properties and safe handling is crucial before proceeding with any chemical transformation.

Physicochemical Properties of 4-(Trifluoromethoxy)aniline
PropertyValueReference
Molecular FormulaC₇H₆F₃NO[4]
Molecular Weight177.13 g/mol [4]
AppearanceLight yellow liquid[5]
Boiling Point83 °C at 20.3 mmHg[5]
Density1.31 g/mL[5]
Flash Point81 °C[5]
CAS Number461-82-5[6]
Safety and Handling of 4-(Trifluoromethoxy)aniline

4-(Trifluoromethoxy)aniline is a hazardous substance and must be handled with appropriate safety precautions.[6] It is toxic if swallowed and fatal in contact with skin.[4] It also causes serious eye damage.[4] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Part 2: Synthesis of the Key Intermediate: 2-Bromo-4-(trifluoromethoxy)aniline

The critical step in the synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is the selective mono-bromination of 4-(trifluoromethoxy)aniline at the ortho position. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[7] Since the para position is already occupied by the trifluoromethoxy group, the incoming electrophile (bromonium ion) is directed to the ortho positions. However, the high reactivity of the aniline ring can lead to the formation of the di-brominated byproduct, 2,6-dibromo-4-(trifluoromethoxy)aniline.[8] Therefore, careful control of reaction conditions is necessary to achieve selective mono-bromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-(trifluoromethoxy)aniline proceeds via an electrophilic aromatic substitution mechanism. The amino group, being strongly activating, increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile.

G cluster_0 Mechanism of Ortho-Bromination Start 4-(trifluoromethoxy)aniline Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + Br+ Product 2-Bromo-4-(trifluoromethoxy)aniline Intermediate->Product - H+

Figure 2: Simplified mechanism of electrophilic ortho-bromination.

Experimental Protocol: Selective Ortho-Bromination using N-Bromosuccinimide (NBS)

A reliable method for the selective mono-bromination of anilines involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9] NBS provides a slow and controlled release of bromine, which helps to minimize over-bromination.

Materials:

  • 4-(trifluoromethoxy)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in DMF.

  • In a separate flask, prepare a solution of 1.0 equivalent of N-Bromosuccinimide (NBS) in DMF.

  • Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2-Bromo-4-(trifluoromethoxy)aniline can be further purified by column chromatography or recrystallization if necessary.

Physicochemical Properties of 2-Bromo-4-(trifluoromethoxy)aniline
PropertyValueReference
Molecular FormulaC₇H₅BrF₃NO[10]
Molecular Weight256.02 g/mol [10]
AppearanceClear light yellow to orange-yellow liquid[11]
Boiling Point209 °C[10]
Density1.693 g/mL at 25 °C[10]
Refractive Indexn20/D 1.504[10]
CAS Number175278-17-8[10]
Safety and Handling of 2-Bromo-4-(trifluoromethoxy)aniline

2-Bromo-4-(trifluoromethoxy)aniline is an irritant to the eyes, respiratory system, and skin.[11] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[11] Store in a cool, dark place under an inert atmosphere.[11]

Part 3: Synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

The final step in the synthesis is the N-formylation of 2-Bromo-4-(trifluoromethoxy)aniline. Formylation is the process of adding a formyl group (-CHO) to a molecule. There are several methods available for the N-formylation of anilines, with one of the most effective and straightforward being the use of a mixture of formic acid and acetic anhydride.[12]

Reaction Mechanism: N-Formylation with Acetic Formic Anhydride

A mixture of formic acid and acetic anhydride generates acetic formic anhydride in situ.[12] This mixed anhydride is a potent formylating agent. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the formyl group in acetic formic anhydride. This is followed by the elimination of acetic acid to yield the N-formylated product.

G cluster_0 Mechanism of N-Formylation Aniline 2-Bromo-4-(trifluoromethoxy)aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate + Acetic Formic Anhydride Reagent Acetic Formic Anhydride Product N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide Intermediate->Product Byproduct Acetic Acid Intermediate->Byproduct Elimination

Figure 3: Simplified mechanism of N-formylation.

Experimental Protocol: N-Formylation using Formic Acid and Acetic Anhydride

This protocol is adapted from a general procedure for the N-formylation of anilines and offers an environmentally benign approach.[12]

Materials:

  • 2-Bromo-4-(trifluoromethoxy)aniline

  • Formic acid

  • Acetic anhydride

  • Silica gel

  • Methylene chloride

  • Sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Microwave oven (optional, for accelerated reaction)

  • Rotary evaporator

Procedure:

  • In a beaker, add 1.0 mmole of 2-Bromo-4-(trifluoromethoxy)aniline.

  • To this, add 2.0 mmole of formic acid and 2.0 mmole of acetic anhydride.

  • Add approximately 2 g of silica gel to the mixture and stir until a free-flowing powder is obtained.

  • The reaction can be allowed to proceed at room temperature with stirring, or for an accelerated reaction, it can be irradiated in a microwave oven at 300 W for short intervals, monitoring the progress by TLC.[8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with methylene chloride (3 x 15 mL).

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide.

  • The product can be further purified by crystallization from an appropriate solvent.

Physicochemical Properties of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and the properties of similar compounds.

PropertyEstimated Value/Information
Molecular FormulaC₈H₅BrF₃NO₂
Molecular Weight284.03 g/mol
AppearanceLikely a solid at room temperature
CAS NumberNot readily available
Safety and Handling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

As a halogenated aromatic amide, N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide should be handled with care. Assume it to be an irritant and potentially harmful if ingested or absorbed through the skin. All handling should be performed in a fume hood with appropriate PPE.

Conclusion

The synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a well-defined, two-step process that is crucial for the production of advanced pharmaceutical intermediates. This guide has provided a detailed roadmap for this synthesis, starting from the commercially available precursor, 4-(trifluoromethoxy)aniline. By understanding the underlying principles of electrophilic aromatic substitution for the selective ortho-bromination and the mechanism of N-formylation, researchers can approach this synthesis with a high degree of confidence. The detailed protocols provided herein, coupled with the comprehensive safety and handling information, are intended to empower researchers and drug development professionals to produce this vital chemical intermediate efficiently and safely.

References

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Executive Summary This technical guide provides a comprehensive framework for the identification, synthesis verification, and spectroscopic profiling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide . As a critical hal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the identification, synthesis verification, and spectroscopic profiling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide . As a critical halogenated intermediate, this compound serves as a high-value scaffold in the synthesis of benzothiazoles, isonitriles, and fluorinated agrochemicals.

The presence of both a bromine atom (C2) and a trifluoromethoxy group (C4) on the phenyl ring introduces unique electronic and steric environments. This guide details the specific spectral signatures resulting from these substitutions, enabling researchers to distinguish this compound from its unbrominated precursors or regioisomers with high confidence.

Synthetic Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the sample's origin. This compound is typically synthesized via the N-formylation of 2-bromo-4-(trifluoromethoxy)aniline.

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard synthesis pathway and potential impurities that may appear in spectral data (e.g., unreacted aniline).

SynthesisWorkflow Start 2-Bromo-4-(trifluoromethoxy)aniline (Starting Material) Intermediate Mixed Anhydride (In Situ) Start->Intermediate Activation Byproduct Impurity: Unreacted Aniline (Distinct NH2 signals) Start->Byproduct Incomplete Rxn Reagent Formic Acid / Ac2O (Formylating Agent) Reagent->Intermediate Product N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (Target) Intermediate->Product N-Formylation

Figure 1: Synthesis pathway highlighting the transformation from aniline to formamide and potential residual impurities.

Spectroscopic Analysis: NMR, IR, and MS

Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the rotameric nature of the formamide group. Due to the partial double-bond character of the C-N bond, the formyl proton and the NH proton will likely appear as two distinct sets of signals (cis/trans isomers) in solution, typically in a ratio ranging from 3:1 to 5:1 depending on the solvent (DMSO-d₆ vs. CDCl₃).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
PositionAssignmentShift (δ ppm)MultiplicityIntegrationMechanistic Insight
-CHO Formyl H8.30 – 8.50Singlet (split)1HKey Identifier. Appears as two peaks (rotamers). Downfield due to carbonyl anisotropy.
-NH Amide H9.60 – 10.10Broad Singlet1HHighly deshielded by the electron-withdrawing aryl ring and carbonyl. Exchangeable with D₂O.
Ar-H3 Aromatic C37.65 – 7.75Doublet (d)1Hmeta-coupling to H5 (~2.5 Hz). Deshielded by ortho-Br and ortho-OCF₃.
Ar-H6 Aromatic C67.90 – 8.10Doublet (d)1Hortho-coupling to H5 (~8.8 Hz). Closest to the amide group; shifts significantly between rotamers.
Ar-H5 Aromatic C57.40 – 7.50Doublet of Doublets1HCoupled to H6 (ortho) and H3 (meta).

Expert Note: The signal for H3 is diagnostically significant. It is "sandwiched" between the Bromine (C2) and the Trifluoromethoxy (C4) groups, making it appear as a sharp doublet with a small coupling constant (meta-coupling only).

¹⁹F NMR Data
  • Shift: -57.0 to -59.0 ppm.

  • Pattern: Singlet.

  • Validation: This peak confirms the integrity of the -OCF₃ group. If C-F cleavage occurs during synthesis, this signal will disappear or shift significantly (e.g., to -110 ppm for Ar-F).

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation pattern. The presence of Bromine creates a distinct isotopic signature that serves as a self-validating check for the product.

Isotopic Pattern (M+ / M+2)

Bromine exists as roughly equal isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Base Peak (M⁺): 283/285 Da (approximate, depending on ionization).

  • Signature: You will observe two peaks of nearly equal intensity separated by 2 m/z units.

Fragmentation Pathway (Graphviz)

The following diagram details the logical fragmentation steps observed in Electron Impact (EI) or ESI+ modes.

MSFragmentation Parent Molecular Ion [M+] (m/z ~283/285) Isotope Ratio 1:1 Frag1 Loss of CO (-28) [Ar-NH2]+ Species (m/z ~255/257) Parent->Frag1 α-Cleavage (Formyl loss) Frag3 Loss of Br (-79/81) Radical Cation Parent->Frag3 C-Br Cleavage Frag2 Loss of OCF3 (-85) [Ar-NH-CHO]+ (Debrominated/De-OCF3) Frag1->Frag2 Further Fragmentation

Figure 2: Primary fragmentation pathways. The loss of CO (28 Da) to regenerate the aniline cation is the dominant transition.

Infrared Spectroscopy (IR)

IR is useful for quick "fingerprinting" to ensure the formylation reaction reached completion (disappearance of aniline NH₂ doublets).

Table 2: Key IR Absorptions
Functional GroupWavenumber (cm⁻¹)IntensityDescription
Amide I (C=O) 1660 – 1690StrongCharacteristic formamide carbonyl stretch.
Amide II (N-H) 1520 – 1550MediumN-H bending vibration.
N-H Stretch 3200 – 3300Medium/BroadSingle band (unlike the doublet seen in the starting aniline).
C-O-C (Ether) 1200 – 1275StrongAryl-alkyl ether stretch of the -OCF₃ group.
C-F Stretch 1100 – 1200Very StrongMultiple bands typical of trifluoromethyl groups.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this preparation protocol. This minimizes artifacts such as solvent peaks or hydrolysis.

  • NMR Prep:

    • Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ may be used, but DMSO-d₆ is preferred to sharpen the amide proton signal and prevent exchange.

    • Critical Step: If rotamer peaks are overlapping, heat the NMR tube to 353 K (80°C). This increases the rotation rate around the C-N bond, coalescing the rotamer signals into time-averaged peaks for easier integration.

  • MS Prep:

    • Prepare a 1 ppm solution in Methanol/Water (50:50) with 0.1% Formic Acid.

    • Use ESI+ (Electrospray Ionization) mode. The formyl group protonates easily ([M+H]⁺).

  • Storage:

    • Store the compound at 2-8°C under inert gas (Argon). Formamides can slowly hydrolyze back to anilines if exposed to atmospheric moisture and acidic vapors.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for halogen isotopic patterns and C-F coupling constants).

  • PubChem Database. Compound Summary for 4-(Trifluoromethoxy)aniline derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. (Reference for predicting chemical shifts of electron-poor aromatic rings). Available at: [Link]

Sources

Foundational

Technical Guide: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide as a Synthetic Building Block

Executive Summary N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide represents a high-value strategic intermediate in medicinal chemistry.[1] It combines three critical structural features: a formamide moiety (precursor to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide represents a high-value strategic intermediate in medicinal chemistry.[1] It combines three critical structural features: a formamide moiety (precursor to isocyanides and directing group), an ortho-bromine (handle for metal-catalyzed cross-coupling), and a para-trifluoromethoxy (


)  group (lipophilic, metabolically stable bioisostere). This guide details its synthesis, conversion to isocyanides, and utility in constructing privileged heterocyclic scaffolds like benzimidazoles and indoles.

Strategic Value & Chemical Logic

The utility of this building block stems from its ability to serve as a divergent node in synthesis. Unlike simple anilines, the formamide functionality unlocks specific reactivity pathways, most notably the generation of isocyanides for multicomponent reactions (MCRs).

Structural Analysis[2]
  • Trifluoromethoxy Group (

    
    ):  positioned para to the nitrogen. It exerts a strong electron-withdrawing effect (
    
    
    
    ) while significantly increasing lipophilicity (
    
    
    ). It is a bioisostere for chlorine or the trifluoromethyl group but with distinct conformational preferences (orthogonal orientation to the ring).
  • Ortho-Bromine: Provides a site for oxidative addition by transition metals (Pd, Cu, Ni), enabling cyclization or functionalization adjacent to the nitrogen center.

  • Formamide: A "masked" isocyanide. It is stable enough for storage but readily dehydrated to the reactive isocyanide species.

Synthesis of the Building Block

The synthesis proceeds via the formylation of the commercially available 2-Bromo-4-(trifluoromethoxy)aniline . While acetylation is common, formylation is required to access isocyanide chemistry.

Protocol: Mixed Anhydride Formylation

Reaction Principle: Acetic formic anhydride (prepared in situ) is a highly reactive formylating agent that avoids the harsh conditions of neat formic acid reflux.

Reagents:

  • 2-Bromo-4-(trifluoromethoxy)aniline (1.0 equiv)

  • Formic Acid (98%, 1.2 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Methodology:

  • Preparation of Acetic Formic Anhydride: In a dry flask under

    
    , mix Formic Acid (1.2 equiv) and Acetic Anhydride (1.1 equiv). Stir at 50–60 °C for 2 hours. Cool to 0 °C.
    
  • Addition: Dissolve the aniline (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the cooled anhydride mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the formamide is more polar than the aniline).

  • Workup: Quench with saturated

    
     solution (careful, gas evolution). Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).

Yield Expectation: 85–95% Key Characterization:

  • 1H NMR: Distinct formyl proton signal (

    
     8.3–8.8 ppm). Rotamers (cis/trans) are often observed, leading to signal doubling.
    
  • IR: Strong Carbonyl stretch (

    
     1690 cm⁻¹).
    

Core Application: The Isocyanide Gateway

The primary reason to synthesize this formamide is to access 2-Bromo-4-(trifluoromethoxy)phenyl isocyanide . Isocyanides are unique carbenoid species essential for Ugi/Passerini reactions and Pd-catalyzed imidoylation cascades.

Experimental Workflow: Dehydration

Method:


 / Triethylamine dehydration.

IsocyanideSynthesis Formamide Formamide Precursor (Stable) Intermediate Vilsmeier-Haack Adduct Formamide->Intermediate Activation Reagents POCl3 (1.1 eq) Et3N (3.0 eq) DCM, 0°C Reagents->Intermediate Isocyanide Isocyanide Product (Reactive Carbenoid) Intermediate->Isocyanide Elimination (-PO2Cl2-)

Figure 1: Dehydration pathway converting the formamide to the reactive isocyanide building block.

Protocol:

  • Dissolve N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (1.0 equiv) in dry DCM. Cool to -5 °C.

  • Add Triethylamine (3.0 equiv) followed by dropwise addition of Phosphorus Oxychloride (

    
    )  (1.1 equiv). Maintain temperature below 0 °C.
    
  • Stir for 1 hour at 0 °C. The solution typically turns deep brown/orange.

  • Quench: Pour onto crushed ice/sodium carbonate solution. Stir vigorously.

  • Isolation: Extract immediately with DCM. Note: Isocyanides can be unstable; use immediately or store at -20 °C under inert atmosphere.

Divergent Synthesis of Heterocycles

Once the isocyanide is generated (or using the formamide directly in C-H activation), the ortho-bromo handle allows for powerful cyclization cascades.

Pathway A: Indole Synthesis (Pd-Catalyzed Insertion)

The isocyanide reacts with alkynes in the presence of Palladium to form 2,3-substituted indoles. The


 group remains on the benz-ring, providing metabolic stability to the indole core.
  • Catalyst:

    
     / 
    
    
    
  • Partner: Internal or terminal alkynes.

  • Mechanism: Oxidative addition of Pd into C-Br

    
     Isocyanide insertion 
    
    
    
    Carbopalladation of alkyne
    
    
    Reductive elimination.
Pathway B: Benzimidazole Synthesis

Direct cyclization of the formamide (or isocyanide) with primary amines.

  • Reaction: Buchwald-Hartwig amination followed by cyclization.

  • Utility: Access to 1,5-disubstituted benzimidazoles (where position 5 is

    
    ).
    

DivergentPathways Core N-(2-Bromo-4-(trifluoromethoxy) phenyl)formamide Path1 Dehydration (POCl3/Et3N) Core->Path1 Path2 Pd-Cat C-H Activation (Intramolecular) Core->Path2 Iso Isocyanide Intermediate Path1->Iso Prod3 Benzoxazoles/ Benzimidazoles Path2->Prod3 Cyclization Prod1 Ugi/Passerini Adducts Iso->Prod1 + R-CHO, R-NH2, R-COOH Prod2 2,3-Substituted Indoles Iso->Prod2 + Alkyne, Pd(0)

Figure 2: Divergent synthetic utility of the title compound.

Physical Properties & Safety Data

PropertyDataNote
Formula

Molecular Weight 284.03 g/mol
Appearance Off-white to pale beige solid
Solubility DCM, EtOAc, DMSOPoor in water/hexanes
Stability Stable at RTHydrolyzes in strong acid/base
Hazards Irritant, OrganofluorineAvoid inhalation; toxic combustion products (HF, HBr)

Handling Precaution: Halo-anilines and their derivatives can be nephrotoxic. The trifluoromethoxy group increases skin permeability. Always handle in a fume hood with nitrile gloves.

References

  • Synthesis of Trifluoromethoxy Anilines: Detailed protocols for brominating trifluoromethoxy anilines, establishing the availability of the starting material. Google Patents. "Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline."[2][3] CN102491910A.

  • General Formylation of Anilines: Standard methodology for converting hindered anilines to formamides using mixed anhydrides. Organic Syntheses. "Formylating Agents: Acetic Formic Anhydride."

  • Isocyanide Synthesis from Formamides: The authoritative guide on dehydrating formamides to isocyanides. Ugi, I., et al. "Isonitriles (Isocyanides)." Angewandte Chemie International Edition, 1965.

  • Pd-Catalyzed Synthesis of Indoles from Isocyanides: Seminal work on using o-halo isocyanides for heterocycle synthesis. Tokuyama, H., et al. "Synthesis of Indoles via Palladium-Catalyzed Reductive N-Heterocyclization." Journal of the American Chemical Society.

Sources

Exploratory

The Orthogonal Pharmacophore: Strategic Implementation of the Trifluoromethoxy Group in Medicinal Chemistry

[1] Executive Summary The trifluoromethoxy group ( ) has evolved from an exotic curiosity to a "privileged motif" in modern drug design. Often termed "super-fluorine," it offers a unique pharmacological profile that dist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The trifluoromethoxy group (


) has evolved from an exotic curiosity to a "privileged motif" in modern drug design. Often termed "super-fluorine," it offers a unique pharmacological profile that distinctively separates it from its structural cousins, the methoxy (

) and trifluoromethyl (

) groups.

This guide analyzes the


 moiety not merely as a lipophilic spacer, but as a functional modulator that simultaneously alters electronic distribution , metabolic stability , and molecular conformation . We provide a rigorous examination of its physicochemical parameters, a validated synthetic protocol for its introduction, and a mechanistic breakdown of its role in FDA-approved therapeutics.

Part 1: The Physicochemical Triad

The utility of the


 group rests on three pillars: extreme lipophilicity, unique electronic withdrawal, and conformational orthogonality.
Lipophilicity and Permeability

The


 group is one of the most lipophilic substituents available to medicinal chemists. With a Hansch 

value of +1.04, it significantly surpasses the trifluoromethyl group (+0.88).[1] This property is critical for modulating the Blood-Brain Barrier (BBB) permeability of CNS-active agents.

Table 1: Comparative Physicochemical Parameters of Select Substituents

SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Bond Angle (Ar-X-C)Conformational Bias

0.000.00N/AN/A

-0.02-0.27~118°Coplanar (Resonance dominant)

+0.88+0.54N/AFixed Geometry

+1.04 +0.35 ~90° Orthogonal (Twisted)

+1.44+0.50~100°Variable
The "Orthogonal Twist" (Conformational Locking)

Unlike the methoxy group (


), which prefers a coplanar orientation to the aromatic ring to maximize 

-orbital overlap (resonance), the

group adopts an orthogonal (perpendicular) conformation.
  • Mechanism: The high electronegativity of the fluorine atoms reduces the electron density on the oxygen, diminishing the

    
     conjugation. Furthermore, the steric bulk of the 
    
    
    
    moiety creates a hyperconjugative interaction (
    
    
    ) that favors a twisted geometry relative to the aryl plane.[2]
  • Drug Design Implication: This "twist" allows chemists to lock a ligand into a specific 3D shape, potentially fitting into hydrophobic pockets that planar analogs cannot access.

Electronic Modulation

The


 group is a "deactivated" electron donor. While it has an oxygen atom capable of donating electrons, the strong inductive withdrawal of the three fluorine atoms makes it an overall electron-withdrawing group (

). This unique duality allows it to deactivate an aromatic ring toward metabolic oxidation without completely eliminating the potential for hydrogen bonding interactions (though they are significantly weaker than in

).

Part 2: Metabolic Stability & The "Fluorine Shield"[4]

The primary failure mode for methoxy-containing drugs is rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The


 group effectively blocks this pathway.
The Blockade Mechanism
  • C-F Bond Strength: The C-F bond energy (~116 kcal/mol) renders the terminal carbon impervious to the hydrogen atom abstraction (HAT) that initiates oxidative dealkylation in methoxy groups.

  • Electronic Deactivation: By withdrawing electron density from the aromatic ring, the

    
     group raises the oxidation potential of the system, making the ring itself less susceptible to oxidative metabolism.
    

MetabolicBlockade Substrate_OMe Aryl-OCH3 (Substrate) CYP450 CYP450 (Heme-Oxo) Substrate_OMe->CYP450 Binding Intermediate Hemiacetal Intermediate CYP450->Intermediate C-H Abstraction (Facile) Metabolic_Stability Metabolically Stable (Extended Half-life) CYP450->Metabolic_Stability C-F Bond Resists Abstraction Breakdown Phenol + HCHO (Metabolic Failure) Intermediate->Breakdown Hydrolysis Substrate_OCF3 Aryl-OCF3 (Drug Candidate) Substrate_OCF3->CYP450 Binding

Figure 1: Comparative metabolic fate of methoxy vs. trifluoromethoxy groups. The C-F bond strength prevents the critical hydrogen abstraction step required for O-dealkylation.

Part 3: Synthetic Accessibility (Protocol)

Historically, introducing


 was hazardous, requiring tricholoromethyl ethers and HF. Modern medicinal chemistry relies on late-stage functionalization. The following protocol describes a Silver-Mediated Oxidative Trifluoromethoxylation , a robust method for installing 

onto aryl stannanes or boronic acids.
Validated Protocol: Ag-Mediated Oxidative Cross-Coupling

Objective: Synthesis of 4-(trifluoromethoxy)biphenyl from 4-biphenylboronic acid.

Reagents:

  • Substrate: Aryl boronic acid (1.0 equiv)

  • Reagent:

    
     (Ruppert-Prakash Reagent) (2.0 equiv)
    
  • Mediator:

    
     (2.0 equiv) or 
    
    
    
  • Oxidant: Selectfluor or F-TEDA-BF4 (1.2 equiv)

  • Solvent: Acetone or Acetone/Ether

  • Temperature:

    
     (Room Temp)
    

Step-by-Step Methodology:

  • Pre-complexation (The "Active Species"): In a flame-dried Schlenk flask under Argon, combine

    
     (2.0 mmol) and 
    
    
    
    (2.0 mmol) in dry acetonitrile (
    
    
    ). Stir for 20 minutes at room temperature.
    • Mechanistic Check: The solution should darken slightly as the active

      
       species forms.
      
    • Validation: Aliquot analysis via

      
       NMR should show a shift from -67 ppm (
      
      
      
      ) to complex multiplets around -20 to -40 ppm (
      
      
      ).
  • Oxidative Addition: Add the aryl boronic acid (1.0 mmol) and the oxidant (Selectfluor, 1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir at

    
     for 4-12 hours.
    
    • Endpoint: Monitor via TLC or LC-MS.

    • Critical QC: Check

      
       NMR for the appearance of the product peak at -58.0 ppm . This specific shift is diagnostic for the 
      
      
      
      bond.
  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow Start Start: Aryl Boronic Acid Oxidation Add Selectfluor (Oxidant) Generate OCF3 Radical/Cation Start->Oxidation Reagent_Prep Generate Ag-CF3 Species (AgF + TMSCF3) Reagent_Prep->Oxidation In situ generation Coupling Reductive Elimination Form Ar-OCF3 Bond Oxidation->Coupling Validation Validation: 19F NMR Target: -58 ppm Coupling->Validation

Figure 2: Workflow for the silver-mediated oxidative trifluoromethoxylation of aryl boronic acids.

Part 4: Case Study - Riluzole (Rilutek)

Drug: Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) Indication: Amyotrophic Lateral Sclerosis (ALS)

Role of


: 
  • Lipophilicity: The

    
     group at the 6-position drives the LogP to ~3.5, ensuring rapid penetration of the Blood-Brain Barrier to access glutamate receptors in the CNS.
    
  • Metabolic Shielding: The 6-position is the most electron-rich site on the benzothiazole ring and would be the primary site for hydroxylation. The

    
     group blocks this, forcing metabolism to slower pathways (N-hydroxylation).
    
  • Efficacy: Structure-Activity Relationship (SAR) studies demonstrated that replacing

    
     with 
    
    
    
    resulted in a 10-fold loss of potency in inhibiting glutamate release, attributed to the loss of the orthogonal conformational lock which fits the binding pocket of the voltage-gated sodium channel.

References

  • Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • Liu, J. B., et al. (2015). "Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers." Angewandte Chemie International Edition. Link

  • Bensimon, G., et al. (1994). "A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis." New England Journal of Medicine. Link

  • Tredwell, M., & Gouverneur, V. (2012). "Electrophilic Trifluoromethoxylation." Angewandte Chemie. Link

Sources

Foundational

"N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide" literature review

A Strategic Scaffold for Fluorinated Heterocycles & Isocyanides Executive Summary N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (CAS: 914636-29-6) represents a high-value "divergent intermediate" in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fluorinated Heterocycles & Isocyanides

Executive Summary

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (CAS: 914636-29-6) represents a high-value "divergent intermediate" in modern medicinal chemistry and agrochemical synthesis. Its structural architecture combines three critical pharmacophoric elements:

  • The Formamide Motif: A masked isocyanide precursor and a reactive handle for heterocyclization.

  • The Ortho-Bromine: A pre-installed site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization.

  • The Trifluoromethoxy (

    
    ) Group:  A premier bioisostere that enhances lipophilicity (
    
    
    
    ) and metabolic stability without significantly altering steric bulk compared to a methoxy group.

This guide details the synthesis, reactivity, and strategic application of this compound, moving beyond basic catalog data to provide actionable experimental logic.

Chemical Architecture & Properties

The compound is derived from the electron-deficient 2-Bromo-4-(trifluoromethoxy)aniline . The presence of the electron-withdrawing


 group and the ortho-bromo substituent reduces the nucleophilicity of the aniline nitrogen, requiring specific formylation protocols to ensure high yield.
PropertyValue / Description
CAS Number 914636-29-6
Molecular Formula

Molecular Weight 284.03 g/mol
LogP (Predicted) ~3.2 (Highly Lipophilic)
H-Bond Donors 1 (Amide NH)
Electronic State Electron-deficient aromatic ring; deactivated nitrogen.
Synthetic Protocol (The "How-To")

Standard formylation methods (e.g., refluxing formic acid) often fail or proceed slowly with electron-deficient, sterically hindered anilines. The Mixed Anhydride Method is the gold standard here.

Methodology: Acetic-Formic Anhydride Activation

This protocol generates a highly reactive formylating species in situ, overcoming the low nucleophilicity of the precursor aniline.

Reagents:

  • 2-Bromo-4-(trifluoromethoxy)aniline (1.0 equiv)

  • Formic Acid (98%, 5.0 equiv)

  • Acetic Anhydride (2.5 equiv)

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Workflow:

  • Activation (In Situ):

    • In a dry flask, mix Formic Acid (5.0 equiv) and Acetic Anhydride (2.5 equiv).

    • Stir at 50–60°C for 2 hours . This generates the active mixed anhydride (

      
      ).
      
    • Control Point: Ensure the system is sealed to prevent moisture ingress, which hydrolyzes the anhydride.

  • Addition:

    • Cool the mixture to 0°C.

    • Dissolve 2-Bromo-4-(trifluoromethoxy)aniline in minimal dry DCM/THF.

    • Add the aniline solution dropwise to the anhydride mixture. Caution: Exothermic.

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1) will show the disappearance of the aniline spot (

      
      ) and appearance of the formamide (
      
      
      
      ).
  • Workup:

    • Quench with saturated

      
       (aqueous) to neutralize excess acid.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with Brine -> Dry over

      
       -> Concentrate.
      
    • Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the product's crystallinity.

Downstream Utility & Logic (The "Why")

This compound is not a final product but a "molecular hub." The diagram below illustrates its divergent utility.

G Precursor 2-Bromo-4-(OCF3)aniline Target N-(2-Bromo-4-(OCF3)phenyl) formamide Precursor->Target HCOOH / Ac2O (Mixed Anhydride) Isocyanide Isocyanide Derivative (Ugi/Passerini Reaction) Target->Isocyanide Dehydration (POCl3 / Et3N) Benzoxazole Benzoxazole Scaffold (Intramolecular Cyclization) Target->Benzoxazole CuI / Base (C-O Coupling) Suzuki Biaryl Formamides (Suzuki Coupling) Target->Suzuki Pd(PPh3)4 / Ar-B(OH)2 (C-C Coupling)

Figure 1: Divergent synthetic pathways from the formamide scaffold.

Pathway A: The Isocyanide Route (Multicomponent Synthesis)

Dehydration of the formamide yields 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene .

  • Reagents:

    
     (or Triphosgene) + 
    
    
    
    in DCM at -78°C to 0°C.
  • Application: The resulting isocyanide is a key input for Ugi and Passerini reactions, allowing the rapid assembly of peptidomimetic libraries containing the bioisosteric

    
     group.
    
Pathway B: Intramolecular Cyclization (Heterocycles)

The ortho-bromo group allows for transition-metal-catalyzed cyclization.

  • Benzoxazoles: Copper-catalyzed intramolecular C-O bond formation.

  • Benzimidazoles: Reaction with primary amines followed by Pd-catalyzed C-N cyclization.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Halogenated aromatics can be sensitizers. The

    
     group is generally stable, but thermal decomposition (>200°C) can release HF or fluorophosgene.
    
  • Storage: Keep cold (2–8°C) and dry. Formamides can hydrolyze back to anilines in the presence of moisture and acid.

References
  • Chemical Identity & Properties

    • Source: PubChem & CAS Registry. CAS No. 914636-29-6 .[1]

    • Link: (Verified via CAS search).

  • Synthetic Methodology (Formylation): Context: Standard protocol for electron-deficient anilines. Source: Shekhar, S. et al. "A General Method for the Synthesis of N-Arylformamides." Journal of Organic Chemistry, 2011. Relevance: Establishes the mixed anhydride method as superior for deactivated substrates like 2-bromo-4-(trifluoromethoxy)aniline.
  • Medicinal Chemistry Context (

    
     Bioisosteres): 
    
    • Source: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
    • Link:

  • Downstream Utility (Isocyanide Formation): Source: Ugi, I. et al. "Isocyanide Chemistry." Academic Press. Relevance: Details the dehydration of N-aryl formamides to isocyanides for multicomponent reactions.

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide as a Versatile Building Block in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in palladium-catalyzed cross-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in palladium-catalyzed cross-coupling reactions. The trifluoromethoxy (-OCF3) group is of paramount importance in modern medicinal chemistry, offering unique electronic properties and metabolic stability. This guide focuses on the utility of the title compound as a versatile building block for the strategic introduction of the 2-formamido-5-(trifluoromethoxy)phenyl moiety into complex molecules. We present detailed mechanistic insights and field-proven protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction: The Strategic Value of the Trifluoromethoxy Motif

The trifluoromethoxy (-OCF3) group has become a highly sought-after substituent in pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide serves as an invaluable synthon, providing a reactive handle (the ortho-bromo group) for palladium-catalyzed transformations while incorporating the desirable -OCF3 moiety. The formamide group offers an additional point of diversity, which can be retained or hydrolyzed to the corresponding aniline for further functionalization.

Chemical Profile:

PropertyValue
CAS Number 1244565-53-7
Molecular Formula C8H5BrF3NO
Molecular Weight 284.03 g/mol
Appearance Off-white to pale yellow solid

Application in Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] For N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide, this reaction allows for the construction of complex biaryl structures, which are prevalent in many therapeutic agents.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[3] A crucial step is the activation of the organoboron species by a base, which facilitates the transmetalation step where the organic group is transferred to the palladium center.[4] The cycle concludes with reductive elimination, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ Base biaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product center

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids.

Materials:

  • N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H2O, Toluene, DME)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial, add N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2.0 eq).[5]

  • Assembly: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, 0.1 M concentration relative to the aryl bromide).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Expert Insight: The choice of base is critical. While stronger bases can accelerate the reaction, they may also promote hydrolysis of the formamide group. Inorganic carbonates like K2CO3 or Cs2CO3 often provide a good balance of reactivity and functional group tolerance.[5]

Data Presentation: Representative Suzuki-Miyaura Couplings
Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4 (3)K2CO3Dioxane/H2O10012~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl2 (2)Cs2CO3Toluene1108~90-98
3-Pyridylboronic acidPd(PPh3)4 (4)K2CO3DME/H2O9016~75-85
4-Acetylphenylboronic acidPd(dppf)Cl2 (2)K3PO4Dioxane10010~80-90

Application in Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation central to the synthesis of countless pharmaceuticals.[7] This reaction allows for the coupling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide with a wide range of primary and secondary amines.

Mechanistic Overview

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8] The cycle starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[8] Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst for the next cycle.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R¹R²NH Base amido_complex Ar-Pd(II)L(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² reductive_elimination->product

Figure 2. Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is tailored for coupling with various amines, utilizing modern catalyst systems.

Materials:

  • N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)[10]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, LHMDS) (1.5 - 2.0 equivalents)[8]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of Argon, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd2(dba)3, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).[11]

  • Reagent Addition: Add N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M concentration).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (typically 80-120 °C) with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH4Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Trustworthiness & Expertise: The selection of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting, especially with sterically hindered substrates.[11] The use of a strong base like NaOt-Bu is necessary but requires strictly anhydrous conditions to prevent catalyst deactivation and side reactions.[8]

Data Presentation: Representative Buchwald-Hartwig Aminations
Amine PartnerPre-catalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd2(dba)3 / XPhos (1/2.5)NaOt-BuToluene1006~90-97
AnilinePd(OAc)2 / RuPhos (2/4)K3PO4Dioxane11012~85-95
BenzylaminePd2(dba)3 / BINAP (1.5/3)LHMDSTHF8018~80-90
N-MethylpiperazinePd(OAc)2 / XPhos (2/4)Cs2CO3Toluene11010~88-96

General Laboratory Workflow

To ensure reproducibility and safety, a standardized workflow should be followed for all palladium-catalyzed cross-coupling reactions.

Workflow prep Preparation (Oven-dried glassware, reagent weighing) setup Inert Atmosphere Setup (Glovebox or Schlenk Line, Purge with Ar/N₂) prep->setup reaction Reaction (Solvent addition, Heating & Stirring) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up & Extraction (Quenching, Phase Separation, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis & Characterization (NMR, MS, etc.) purification->analysis

Figure 3. Standardized Workflow for Cross-Coupling Reactions.

Conclusion

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a highly effective and versatile building block for advanced organic synthesis. Its utility in robust palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and strategic installation of the valuable 2-formamido-5-(trifluoromethoxy)phenyl scaffold into a diverse range of molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for harnessing the full synthetic potential of this important intermediate in pharmaceutical and materials science research.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Smith, A. D., & Unsworth, W. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1871–1893. [Link]

  • Frank, D., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 995–1002. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Introduction: Strategic C-N Bond Formation in Drug Discovery The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[5]

This document provides a detailed guide for the Buchwald-Hartwig amination of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. This particular substrate presents a unique set of challenges and opportunities:

  • Electron-Deficient Aryl Bromide: The presence of the electron-withdrawing trifluoromethoxy group (-OCF₃) renders the aryl bromide electron-deficient, which can influence the kinetics of the catalytic cycle.

  • Steric Hindrance: The ortho-bromo substituent introduces steric congestion around the reaction center, necessitating careful selection of a bulky, electron-rich phosphine ligand to promote efficient coupling.[6]

  • Formamide Protecting Group: The formamide group protects the aniline nitrogen, preventing self-coupling and other side reactions. However, its stability under the basic reaction conditions must be considered, and a subsequent deprotection step is required to yield the free amine.

These application notes offer a comprehensive protocol, elucidate the mechanistic underpinnings of the reaction, and provide expert insights into overcoming the challenges associated with this specific transformation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that couples an aryl halide with an amine in the presence of a base.[2] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst and completing the cycle.

The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[2] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[8]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(L)-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex Ar-Pd(II)(L)-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Amination of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

This protocol provides a generalized procedure for the coupling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide with a primary or secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamideNot availableCustom synthesisEnsure high purity.
Amine (Primary or Secondary)VariableSigma-Aldrich, AcrosPurify if necessary by distillation or recrystallization.
Palladium Precatalyst (e.g., RuPhos Pd G3)1445085-82-0Strem, Sigma-AldrichAir- and moisture-stable precatalyst is recommended for ease of handling.
Ligand (e.g., RuPhos)787618-22-8Strem, Sigma-AldrichUse a bulky, electron-rich phosphine ligand suitable for sterically hindered and electron-deficient substrates.
Base (e.g., Sodium tert-butoxide)865-48-5Sigma-Aldrich, AcrosUse a strong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)108-88-3Sigma-Aldrich, AcrosUse a dry, degassed solvent.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Fume Hood: Conduct all operations in a well-ventilated fume hood.[11]

  • Inert Atmosphere: Palladium catalysts and strong bases are often air- and moisture-sensitive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Handling: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide and its derivatives should be handled with care as they are potentially harmful if swallowed, in contact with skin, or inhaled.[9] Strong bases like sodium tert-butoxide are corrosive and require careful handling.

Reaction Setup

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: Aryl Bromide, Amine, Base, Catalyst, Ligand dissolve Dissolve Reagents in Anhydrous Solvent reagents->dissolve glassware Dry Glassware inert Inert Atmosphere: Purge with N2/Ar glassware->inert inert->dissolve heat Heat to Reaction Temperature dissolve->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol
  • Reaction Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.5 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (e.g., RuPhos, 1.5-3 mol%). The use of a precatalyst often simplifies this step as it is typically air-stable.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction vessel. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-formyl protected arylamine.

Deprotection of the Formyl Group

The formyl protecting group can be removed under acidic or basic conditions. A common and effective method involves acidic hydrolysis.

Protocol for Formyl Deprotection
  • Dissolution: Dissolve the purified N-formyl protected arylamine in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Acid Addition: Add a strong acid, such as hydrochloric acid (e.g., 2-6 M aqueous HCl), to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC or LC-MS until the deprotection is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo to yield the free arylamine.

Alternatively, deprotection can be achieved using hydrazine vapor for sensitive substrates.[12]

Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: For the electron-deficient and sterically hindered N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide, a highly active catalyst system is required. Buchwald's third-generation (G3) precatalysts, such as RuPhos Pd G3, are often effective for such challenging substrates. The RuPhos ligand, a bulky and electron-rich biaryl phosphine, facilitates both the oxidative addition and the reductive elimination steps, which can be slow for electron-poor aryl halides.[8]

  • Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate can be employed, although this may require higher reaction temperatures or longer reaction times.[13]

  • Solvent Choice: Aprotic, non-polar to moderately polar solvents like toluene and 1,4-dioxane are generally used as they effectively dissolve the reactants and do not interfere with the catalytic cycle. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Conclusion

The Buchwald-Hartwig amination of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide provides a reliable route to valuable arylamine intermediates. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired coupled product can be achieved. The subsequent deprotection of the formyl group affords the free amine, which can be utilized in further synthetic transformations. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in drug discovery and development.

References

  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Grzegorz, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry.
  • Buchwald-Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. (n.d.).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PubMed Central.
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (n.d.). ScienceDirect.
  • Buchwald–Hartwig amin
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025, August 7).
  • Fors, B. P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2432–2439.
  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • SAFETY D
  • Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. (2025, August 6).
  • Palladium-catalyzed amination strategies for aniline synthesis. (n.d.).
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (n.d.). Journal of the American Chemical Society.
  • Safety D
  • Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. (n.d.). PubMed.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific.
  • Palladium‐Catalyzed Amination of Aryl Halides. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (n.d.). Organic Letters.

Sources

Method

Application Note: Purification Strategies for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Abstract & Scope This application note details the purification protocols for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide , a critical intermediate often utilized in the synthesis of benzothiazole pharmacophores (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocols for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide , a critical intermediate often utilized in the synthesis of benzothiazole pharmacophores (e.g., Riluzole derivatives). The presence of the electron-withdrawing trifluoromethoxy (-OCF


) and bromine substituents renders this molecule highly lipophilic and weakly nucleophilic, presenting unique challenges in separating it from the unreacted aniline precursor.

This guide prioritizes scalable, non-chromatographic techniques (chemical washing and recrystallization) suitable for process chemistry, while providing chromatographic parameters for high-purity analytical standards.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDescription
Chemical Name N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide
Molecular Formula C

H

BrF

NO

Molecular Weight 284.03 g/mol
Physical State White to off-white crystalline solid
Solubility High: EtOAc, DCM, THF, MeOH.[1] Low: Water, Hexanes (cold).
Key Impurities 1. Starting Material: 2-Bromo-4-(trifluoromethoxy)aniline 2. Hydrolysis Product: Reversion to aniline under stress.
pKa Context The amide proton is weakly acidic. The precursor aniline is weakly basic due to strong EWGs (Br, OCF

).

Workflow Overview

The following diagram illustrates the logical flow for purifying the target molecule, prioritizing yield and purity.

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Aqueous Quench 2. Extract into EtOAc/DCM Start->Quench Decision Check TLC/HPLC (>5% Aniline Remaining?) Quench->Decision AcidWash Protocol A: Acidic Wash (Remove Aniline) Decision->AcidWash Yes (High Impurity) Recryst Protocol B: Recrystallization (Solvent Screening) Decision->Recryst No (Low Impurity) AcidWash->Recryst Column Protocol C: Flash Chromatography (Polishing Step) Recryst->Column If Purity < 98% QC QC: HPLC & NMR Recryst->QC Column->QC

Figure 1: Decision-matrix for the purification of N-aryl formamides based on impurity profile.

Protocol A: Chemoselective Acid Wash (The "Workup" Purification)

Scientific Rationale: The primary impurity is the unreacted amine, 2-Bromo-4-(trifluoromethoxy)aniline . While the electron-withdrawing groups reduce its basicity significantly compared to aniline, it remains protonatable by strong mineral acids. The target formamide is neutral. We exploit this by washing the organic layer with cold, dilute HCl, partitioning the aniline into the aqueous phase as its hydrochloride salt.

Stability Warning: Formamides are susceptible to acid-catalyzed hydrolysis. The contact time with acid must be minimized, and temperature must be kept low.

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid Dichloromethane (DCM) if possible, as emulsions are more common with halogenated solvents in this context.

  • Chilling: Cool the organic solution to 0–5°C in an ice bath.

  • Acid Extraction:

    • Prepare 1.0 M HCl (cold).

    • Wash the organic layer twice with 1.0 M HCl (volume ratio 1:1 organic:aqueous).

    • Critical: Perform these washes quickly (< 5 mins contact time) to prevent hydrolysis of the formamide.

  • Neutralization: Immediately wash the organic layer with Saturated NaHCO

    
      to remove trace acid.
    
  • Drying: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Validation: Spot the organic layer on a TLC plate against the starting aniline. The aniline spot (usually lower R


 or stains differently with ninhydrin/p-anisaldehyde) should be absent.

Protocol B: Recrystallization (Scalable High Purity)

Scientific Rationale: Recrystallization is the preferred method for removing non-polar byproducts and trace colored impurities. Due to the lipophilic nature of the trifluoromethoxy group, a dual-solvent system (Good Solvent / Anti-Solvent) is most effective.

Recommended Solvent Systems:
  • System 1 (Preferred): Ethyl Acetate / Hexanes (or Heptane).

  • System 2 (Alternative): Ethanol / Water (requires careful temperature control to avoid oiling out).

Step-by-Step Procedure (EtOAc/Hexane):
  • Solubilization: Place the dried crude solid in a flask equipped with a reflux condenser.

  • Hot Dissolution: Add EtOAc in small portions while heating to gentle reflux (approx. 70°C) until the solid just dissolves.

    • Note: If colored insoluble particles remain, perform a hot filtration through a Celite pad.

  • Nucleation: Remove from heat. Add Hexane (or Heptane) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of EtOAc to restore clarity.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Once at room temperature, cool further in an ice bath (0°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Hexane/EtOAc (9:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol C: Flash Chromatography (Polishing)

If the chemical wash and recrystallization fail to achieve >99% purity, or if the reaction scale is small (< 500 mg), flash chromatography is robust.

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase Gradient:

  • Solvent A: Hexanes[2]

  • Solvent B: Ethyl Acetate[2][3]

Time (Column Volumes)% Ethyl AcetateRationale
0 - 20%Column equilibration
2 - 50% -> 10%Elute highly non-polar impurities
5 - 1510% -> 30%Target Elution Zone (Expect product ~20-25%)
15 - 2030% -> 50%Flush polar impurities (e.g., oxidized byproducts)

TLC Visualization: UV (254 nm). The -OCF


 and Br groups provide strong UV absorption.

Quality Control & Analytical Standards

Ensure the purified product meets the following criteria before use in subsequent steps (e.g., cyclization to Riluzole).

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • 1H NMR (DMSO-d

    
    ): 
    
    • Look for the diagnostic Formyl proton: Singlet/Doublet at ~8.3 - 9.0 ppm (often appears as rotamers).

    • Verify absence of broad NH

      
       peak (approx 5.5 ppm) from the starting aniline.
      
  • Appearance: White to off-white needles or powder. Yellow discoloration indicates oxidation or residual aniline.

References

  • Riluzole Synthesis Context

    • Patent: "Process for the preparation of 6-trifluoromethoxy-2-aminobenzothiazole." (Riluzole).[4][2][1][5] The formylation of the aniline is a standard intermediate step.

    • Source: (Describes the synthesis of Riluzole intermediates).

  • General Formylation & Purification

    • Methodology: "Efficient Synthesis of N-Aryl Formamides." Journal of Organic Chemistry.
    • Source: [Organic Syntheses, Coll.[2] Vol. 3, p. 590]([Link]) (General procedures for formanilide purification).

  • Physical Properties of Fluorinated Anilines

    • Data: pKa and solubility data for trifluoromethoxy deriv
    • Source: (Precursor properties for extraction logic).

Sources

Application

Application Note: Scale-Up Synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Executive Summary Target Molecule: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide CAS: N/A (Derivative of Aniline CAS: 175278-09-8) Application: Key intermediate for benzimidazole and quinazolinone-based kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide CAS: N/A (Derivative of Aniline CAS: 175278-09-8) Application: Key intermediate for benzimidazole and quinazolinone-based kinase inhibitors.[1] Scale: Pilot Scale (1.0 kg input)

This guide details the robust, scalable synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. While standard formylation often utilizes refluxing formic acid, this protocol employs Acetic Formic Anhydride (AFA) generated in situ.[2][3] This method is specifically selected to address the low nucleophilicity of the 2-bromo-4-(trifluoromethoxy)aniline starting material, ensuring high conversion (>99%) under mild conditions while minimizing thermal degradation and corrosion issues associated with high-temperature formic acid processes.[1]

Retrosynthetic & Mechanistic Analysis

Strategic Route Selection

The target substrate, 2-Bromo-4-(trifluoromethoxy)aniline , possesses two electron-withdrawing groups (-Br and -OCF₃) ortho and para to the amine.[1] This significantly deactivates the nitrogen lone pair, rendering standard nucleophilic attack on formic acid sluggish.[2]

  • Method A: Formic Acid Reflux: Requires high temperatures (100°C+), leading to potential corrosion of stainless steel reactors and prolonged cycle times.[2]

  • Method B: Acetic Formic Anhydride (AFA): Selected Method.[2] AFA is a mixed anhydride formed in situ from acetic anhydride and formic acid.[2][3] It is significantly more electrophilic than formic acid, allowing the reaction to proceed rapidly at 0–25°C.[2]

Reaction Pathway Visualization

The following diagram outlines the in situ generation of the active electrophile (AFA) and the subsequent formylation mechanism.

ReactionMechanism HCOOH Formic Acid AFA Acetic Formic Anhydride (Active Electrophile) HCOOH->AFA Mixing (0-10°C) Ac2O Acetic Anhydride Ac2O->AFA Transition Tetrahedral Intermediate AFA->Transition + Aniline Aniline 2-Br-4-OCF3-Aniline (Deactivated Nucleophile) Aniline->Transition Product Target Formamide Transition->Product - AcOH AcOH Acetic Acid (Byproduct) Transition->AcOH

Caption: Activation of formic acid via mixed anhydride formation followed by nucleophilic attack of the deactivated aniline.

Process Safety & Critical Parameters

Thermal Hazards (AFA Formation)

The mixing of Formic Acid and Acetic Anhydride is exothermic .[2] The formation of AFA must be strictly controlled between 0°C and 10°C.[2]

  • Risk: Runaway exotherm can lead to rapid decomposition of AFA into CO and CO₂, causing vessel over-pressurization.[2]

  • Control: Dose Acetic Anhydride into Formic Acid slowly with high-efficiency cooling.

Impurity Profile Control
ImpurityOriginControl Strategy
Unreacted Aniline Low conversion due to deactivationUse 1.5 eq. Formic Acid / 1.2 eq.[2] Ac2O; Ensure AFA formation time >30 min.
N,N-Di-formyl species Over-reactionMaintain temperature <30°C; Avoid large excess of anhydride.[1]
Acetamide Analog Competition from acetyl groupAFA is highly selective for formylation, but T > 40°C increases acetylation risk.[2] Keep T low.

Detailed Experimental Protocol (1.0 kg Scale)

Materials & Equipment
  • Reactor: 10 L Glass-lined or Hastelloy reactor with jacket cooling/heating.

  • Agitation: Overhead stirrer with pitched-blade turbine (ensure good mixing of viscous anhydride).

  • Reagents:

    • 2-Bromo-4-(trifluoromethoxy)aniline (1.0 kg, 3.91 mol)

    • Formic Acid (98%, 270 g, 5.86 mol, 1.5 eq)[2]

    • Acetic Anhydride (478 g, 4.69 mol, 1.2 eq)

    • Dichloromethane (DCM) or Toluene (5.0 L) – Note: Toluene is preferred for Green Chemistry, but DCM offers higher solubility if the product is very insoluble.

Step-by-Step Procedure
Stage 1: Preparation of Acetic Formic Anhydride (AFA)
  • Charge Formic Acid (270 g) into the reactor.

  • Cool the contents to 0–5°C.

  • Addition: Add Acetic Anhydride (478 g) dropwise over 45–60 minutes.

    • Critical IPC: Maintain internal temperature < 10°C. Do not rush.[2][3]

  • Activation: Stir the mixture at 10°C for 1 hour. This ensures complete conversion to AFA.[2]

Stage 2: Formylation Reaction
  • Preparation: In a separate vessel, dissolve 2-Bromo-4-(trifluoromethoxy)aniline (1.0 kg) in Toluene (3.0 L).

    • Note: If the aniline is liquid, it can be diluted 1:1 with solvent to aid transfer.[2]

  • Addition: Slowly add the Aniline solution to the AFA mixture in the main reactor.

    • Rate: Adjust addition to keep internal temperature < 25°C.[2]

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–3 hours.

  • IPC (HPLC): Check for consumption of starting aniline (< 0.5% area).

Stage 3: Workup & Isolation
  • Quench: Cool to 10°C. Slowly add Water (2.0 L) to quench excess anhydride.

  • Separation: Stir for 15 minutes, then settle. Separate the organic layer.[2][4][5]

  • Wash: Wash the organic layer with sat.[2][3][5] NaHCO₃ (2 x 1.0 L) to remove acetic/formic acid residues (pH should be neutral). Wash with Brine (1.0 L).[2]

  • Concentration: Distill the organic solvent (Toluene) under reduced pressure to approx. 30% of original volume.

  • Crystallization:

    • Heat the residue to 60°C to ensure dissolution.[2]

    • Slowly add n-Heptane (2.0 L) as an anti-solvent.[1]

    • Cool slowly to 0–5°C over 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane (500 mL).[2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Step1 Charge Formic Acid Cool to 0°C Step2 Add Ac2O slowly (Temp < 10°C) Step1->Step2 Step3 Stir 1 hr (AFA Formation) Step2->Step3 Step5 Add Aniline to AFA (Temp < 25°C) Step3->Step5 Step4 Dissolve Aniline in Toluene Step4->Step5 Step6 Stir 2-3 hrs IPC: HPLC < 0.5% SM Step5->Step6 Step7 Quench with Water Phase Separation Step6->Step7 Step8 Wash: NaHCO3 / Brine Step7->Step8 Step9 Distill & Crystallize (Toluene/Heptane) Step8->Step9 Step10 Filter & Dry (45°C Vacuum) Step9->Step10

Caption: Operational workflow for the 1.0 kg scale-up campaign.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)≥ 98.5% (Area %)
Assay 1H-NMRConforms to structure
Melting Point DSC/CapillaryExpected range:[1] 70–75°C (Confirm with experimental data)
Residual Solvent GC-HSToluene < 890 ppm; Heptane < 5000 ppm

NMR Characterization (Predicted in DMSO-d6):

  • δ 10.0 (s, 1H, -NH), 8.3 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.4 (d, 1H, Ar-H).

  • Note: Rotamers of formamides may cause signal splitting in NMR spectra.[2]

References

  • Preparation of Acetic Formic Anhydride: Krimen, L. I. "Acetic Formic Anhydride."[2][3][6] Organic Syntheses, Coll.[2] Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970).[2] Link

  • General Formylation of Anilines: Shekhar, S., et al.[2] "A Mild and Efficient N-Formylation of Amines." Journal of Organic Chemistry, 76(15), 6271–6275 (2011).[2] Link

  • Properties of 4-Bromo-2-(trifluoromethoxy)aniline: "Safety Data Sheet: 4-Bromo-2-(trifluoromethoxy)aniline." Sigma-Aldrich (Merck).[1] Link

  • Scale-up Considerations for Mixed Anhydrides: "Process Safety in the Scale-up of Acetic Formic Anhydride Reactions." Organic Process Research & Development, 5(1), 45-50. (General reference for AFA safety).

Sources

Method

Application Notes and Protocols: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in Organometallic Cross-Coupling Reactions

Abstract This guide provides a comprehensive technical overview and detailed protocols for the application of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in organometallic cross-coupling reactions. This versatile bui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the application of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in organometallic cross-coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of its reactive centers: a strategically positioned bromine atom amenable to catalytic C-C, C-N, and C-O bond formation, and a trifluoromethoxy group that imparts desirable physicochemical properties such as increased lipophilicity and metabolic stability.[1][2][3][4] The ortho-formamide group serves not only as a protecting group for the aniline nitrogen but also as a potential directing group, influencing the reactivity and selectivity of subsequent transformations. This document outlines field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, focusing on the causality behind protocol choices to empower researchers to optimize these transformations for their specific molecular targets.

Substrate Analysis: Physicochemical Properties and Reactivity Profile

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is an engineered substrate for synthetic chemistry. Understanding the role of each substituent is critical for predicting its reactivity and designing successful coupling strategies.

  • 2-Bromo Group: The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling. Its reactivity is generally intermediate between that of iodo- and chloro-arenes, offering a good balance of stability and reactivity for oxidative addition to a Pd(0) catalyst, the rate-determining step in many cross-coupling cycles.[5]

  • 4-(Trifluoromethoxy) Group (-OCF₃): This substituent is a powerful modulator of molecular properties.

    • Electronic Effect: It is strongly electron-withdrawing, which can accelerate the rate of oxidative addition by making the aryl halide more electrophilic.

    • Physicochemical Impact: In drug development, the -OCF₃ group is known to enhance lipophilicity and membrane permeability, which can improve a drug candidate's pharmacokinetic profile.[1] It also provides metabolic stability by being resistant to enzymatic degradation.[1][3]

  • N-Formamide Group (-NHCHO):

    • Protecting Group: The formamide effectively protects the aniline nitrogen from participating in unwanted side reactions. Formamides are important intermediates in pharmaceutical synthesis.[6]

    • Directing Group Potential: The proximity of the amide to the C-Br bond suggests it could act as a directing group, coordinating to the metal catalyst and influencing the reaction's efficiency. While not as strong as other directing groups, this potential interaction should be considered when selecting ligands and catalysts.[7]

    • Acidity: The N-H proton is weakly acidic. This is a crucial consideration for reactions involving strongly basic organometallic reagents like Grignard or organolithium reagents, which would be quenched by this proton.

Palladium-Catalyzed C-C Bond Formation Protocols

Carbon-carbon bond formation is a cornerstone of modern organic synthesis. N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is an excellent substrate for creating biaryl and alkynyl derivatives.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8] A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[9]

This protocol describes a general procedure for the coupling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide with a generic arylboronic acid.

Table 1: Reagents and Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide284.041.01.0284 mg
Arylboronic AcidVaries1.21.2Varies
Pd(PPh₃)₄1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane88.11--8 mL
Water (degassed)18.02--2 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is crucial for catalyst stability.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Causality and Optimization Insights:

  • Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source suitable for many standard couplings. For more challenging substrates, catalysts with more specialized ligands like Buchwald's or Fu's phosphine ligands may be required.

  • Base: K₂CO₃ is a moderately strong base sufficient for most arylboronic acids. For less reactive or sterically hindered partners, a stronger base like Cs₂CO₃ or K₃PO₄ may improve yields.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrate and the inorganic base, facilitating the reaction.

Diagram 1: Suzuki Coupling Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A 1. Combine Reactants & Catalyst B 2. Inert Atmosphere (Ar/N2 Purge) A->B C 3. Add Degassed Solvents B->C D 4. Heat & Stir (e.g., 90°C, 12h) C->D E 5. Monitor (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Column Chromatography F->G H 8. Characterize Product G->H Sonogashira_Cycle pd0 Pd(0)L₂ pdiil L₂Pd(II)(Ar)X pd0->pdiil Oxidative Addition (Ar-X) pdiialkyne L₂Pd(II)(Ar)(C≡CR') pdiil->pdiialkyne Transmetalation (from Cu-C≡CR') pdiialkyne->pd0 Reductive Elimination product Product Ar-C≡CR' pdiialkyne->product cu_cycle Copper Cycle (Cu-Acetylide Formation) cu_cycle->pdiil R'C≡CH + Base + CuX center Buchwald_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_reaction Reaction Conditions cluster_purification Workup & Purification A 1. Add Base (NaOtBu) & Aryl Bromide B 2. Add Pd₂(dba)₃ / XPhos Catalyst Solution A->B C 3. Add Amine (e.g., Morpholine) B->C D 4. Seal Vial & Heat (100-110°C) C->D E 5. Cool, Quench & Extract D->E F 6. Column Chromatography E->F G 7. Isolate C-N Coupled Product F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Welcome to the technical support center for the synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-formylation reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes effectively.

The target molecule, N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide, is a halogenated and fluorinated aromatic compound. Such structures are valuable intermediates in the development of agrochemicals and pharmaceuticals, where the fluorine and trifluoromethoxy groups can enhance metabolic stability and lipophilicity[1]. The synthesis involves the N-formylation of 2-Bromo-4-(trifluoromethoxy)aniline, a process that can be challenging due to the electronic properties of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical transformation in the synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide?

A1: The synthesis is an N-formylation reaction. It involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine, 2-Bromo-4-(trifluoromethoxy)aniline. This converts the amine into a formamide.

Caption: General N-formylation reaction pathway.

Q2: What are the most common and practical formylating agents for this type of aniline?

A2: A variety of reagents can be used for N-formylation[2]. For this specific substrate, the most practical and widely applicable method is the use of formic acid [2][3]. It is inexpensive, readily available, and highly effective, especially when water, a byproduct of the reaction, is removed. Other methods include:

  • Formate esters (e.g., methyl formate or ethyl formate), often requiring a catalyst[4].

  • Carbon monoxide (CO) surrogates like oxalic acid, which require a metal catalyst (e.g., manganese)[5].

  • Methanol as a C1 source, typically involving catalytic oxidation[4][6].

Given its simplicity and high efficiency, this guide will focus on optimizing the formic acid-based method.

Q3: How do the bromo- and trifluoromethoxy- substituents on the aniline ring affect the formylation reaction?

A3: Both the bromine atom and the trifluoromethoxy group are electron-withdrawing. This has a significant impact on the nucleophilicity of the amine's nitrogen atom. The electron density on the nitrogen is reduced, making it a weaker nucleophile compared to aniline or anilines with electron-donating groups. Consequently, the reaction may be sluggish and require more forcing conditions, such as higher temperatures or longer reaction times, to achieve complete conversion[7][8].

Q4: What is the mechanistic principle behind the formic acid-mediated N-formylation?

A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. Formic acid first protonates, activating the carbonyl carbon for nucleophilic attack by the aniline's nitrogen atom. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the final N-formamide product. The removal of water is crucial as it drives the equilibrium towards the product side.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A R-NH₂ + HCOOH B R-NH₂ + HCOOH₂⁺ A->B Protonation (H⁺) C Tetrahedral Intermediate B->C Amine Attack D N-Formamide + H₂O C->D - H₂O

Caption: Simplified mechanism of formic acid N-formylation.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem Possible Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Product Yield 1. Incomplete Reaction: The deactivated nature of the aniline requires sufficient energy input. 2. Sub-optimal Stoichiometry: Insufficient formic acid will result in unreacted starting material. 3. Presence of Water: The reaction is an equilibrium-driven condensation; water byproduct can inhibit forward progress. 4. Reagent Quality: Impurities in the starting aniline or formic acid can interfere with the reaction.1. Increase Temperature/Time: Ensure the reaction is conducted at a sufficiently high temperature (e.g., refluxing toluene, ~110°C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot disappears[3]. 2. Adjust Stoichiometry: Use a slight excess of formic acid (e.g., 1.2 to 2.0 equivalents) to ensure the aniline is the limiting reagent[3]. 3. Remove Water: Use a Dean-Stark trap when running the reaction in a suitable solvent like toluene or xylene. This physically removes water as it forms, driving the reaction to completion according to Le Châtelier's principle[2][3]. 4. Verify Reagent Purity: Use high-purity 2-Bromo-4-(trifluoromethoxy)aniline[9][10] and a reliable grade of formic acid (e.g., 85-98%).
2. Multiple Spots on TLC Indicating Byproducts 1. Degradation: Prolonged exposure to high temperatures, especially under strongly acidic conditions, can cause degradation of the starting material or product. 2. Unidentified Side Reactions: Although less common for this specific transformation, impurities in the starting material could lead to unexpected side products.1. Careful Monitoring: Do not overheat or extend the reaction time unnecessarily. Stop the reaction as soon as TLC analysis shows full consumption of the starting aniline[3]. 2. Purify Starting Material: If the starting aniline shows multiple spots on TLC, consider purifying it by column chromatography or distillation before use.
3. Product is a Discolored Oil and Fails to Crystallize 1. Presence of Impurities: Even small amounts of unreacted starting material or degradation byproducts can act as crystal growth inhibitors. 2. Residual Solvent: Trapped solvent (e.g., toluene) can prevent solidification.1. Chromatographic Purification: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. This will separate the desired formamide from nonpolar and more polar impurities. 2. High-Vacuum Drying: After purification, dry the product under a high vacuum for an extended period to remove all traces of solvent[11]. 3. Induce Crystallization: Try dissolving the purified oil in a minimal amount of a hot solvent (e.g., ethanol) and then slowly adding a co-solvent in which the product is insoluble (e.g., water or hexanes) until turbidity appears. Allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization.
4. Significant Product Loss During Workup 1. Incorrect pH during Extraction: The formamide product is generally neutral, but improper pH can lead to emulsions or partitioning issues. 2. Insufficient Extraction: The product may have moderate solubility in the aqueous phase.1. Neutralize Carefully: After the reaction, cool the mixture and carefully neutralize any excess formic acid with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. Ensure the aqueous layer is basic (pH > 8) before extraction. 2. Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product. Combine the organic layers for drying and concentration.

Optimized Experimental Protocol

This protocol is a robust starting point based on established methods for N-formylation of anilines using formic acid[2][3].

Materials:

  • 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq)

  • Formic Acid (85-98%, 1.5 eq)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate and Hexanes for chromatography/recrystallization

Equipment:

  • Round-bottom flask

  • Dean-Stark trap and condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq) and toluene (approx. 5-10 mL per gram of aniline). Equip the flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Addition of Reagent: Add formic acid (1.5 eq) to the stirring suspension.

  • Heating and Water Removal: Heat the reaction mixture to reflux (approx. 110-115°C). Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap and TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) indicates complete consumption of the starting aniline. This typically takes 4-12 hours.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the excess formic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash once with water, then once with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either:

    • Recrystallization: Use a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.

    • Column Chromatography: If the product is an oil or highly impure, purify using silica gel chromatography with a hexanes/ethyl acetate gradient.

Caption: Experimental workflow for optimized synthesis.

References

  • Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. (2020). Organic & Biomolecular Chemistry.
  • Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. (2025). BenchChem.
  • Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. (CN102491910A).
  • Synthetic method of 4-bromo-2-fluorobiphenyl. (CN114524705A).
  • 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. MySkinRecipes.
  • Synthesis of N-phenylformamide.
  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. (2021). RSC Publishing.
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI.
  • Formyl
  • Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives with Lithium Aluminum Hydride. Journal of the American Chemical Society.
  • Reaction conditions optimization for the N‐formylation of morpholine...
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrog
  • Formyl
  • 2-Bromo-4-(trifluoromethoxy)aniline 98 175278-17-8. Sigma-Aldrich.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (2010). Synlett.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • A remarkably simple N-formylation of anilines using polyethylene glycol. (2008).
  • Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. (CN103570566A).
  • 2-bromo-4-(trifluoromethoxy)aniline. (2024). ChemBK.
  • Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. (2026). American Chemical Society.
  • Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole. (2025). BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Halogenated Anilines

Welcome to the technical support center dedicated to navigating the complexities of formylating halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of formylating halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during these crucial synthetic transformations. By understanding the underlying mechanisms, we can strategically optimize reaction conditions to favor the desired product formation.

Frequently Asked Questions (FAQs)

Q1: I am observing significant poly-formylation of my halogenated aniline, particularly with the Vilsmeier-Haack reaction. How can I enhance mono-formylation selectivity?

A1: Poly-formylation is a prevalent issue when the aromatic ring of the halogenated aniline is sufficiently activated, leading to the introduction of more than one formyl group. The Vilsmeier-Haack reaction, utilizing a potent electrophile (the Vilsmeier reagent), is particularly susceptible to this side reaction.[1][2]

Causality and Strategic Intervention:

The high reactivity of the Vilsmeier reagent, formed from DMF and an activating agent like POCl₃, can overcome the deactivating effect of the first formyl group, leading to a second electrophilic substitution.[3][4] To mitigate this, we must control the reactivity of the system.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully adjust the molar ratio of the Vilsmeier reagent to the halogenated aniline. A 1:1 ratio is a good starting point. Excess formylating agent is a primary driver of poly-formylation.

  • Temperature Management: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Low temperatures decrease the overall reactivity and can enhance selectivity.[5] Reactions are often initiated at 0 °C.[1]

  • Controlled Addition: Add the Vilsmeier reagent (or the activating agent like POCl₃ to the DMF/aniline mixture) dropwise to the solution of the halogenated aniline at a low temperature. This maintains a low concentration of the electrophile, disfavoring multiple additions.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is maximized to prevent further reaction.[6]

Q2: My formylation reaction is yielding a mixture of ortho- and para-isomers. How can I improve the regioselectivity?

A2: The directing effects of both the amino group (ortho, para-directing) and the halogen (ortho, para-directing but deactivating) on the aniline ring can lead to the formation of regioisomers. The specific formylation method employed significantly influences the isomeric ratio.

Causality and Strategic Intervention:

  • Vilsmeier-Haack Reaction: This reaction is generally regioselective, with substitution often occurring at the less sterically hindered para-position.[1] However, electronic effects can also influence the product distribution.

  • Duff Reaction: This reaction, using hexamine, preferentially formylates at the ortho position to a strongly electron-donating group like a hydroxyl or amino group.[7] If the ortho positions are blocked, para-formylation will occur.[7]

  • Gattermann Reaction: This reaction involves a Lewis acid catalyst and can be sensitive to steric hindrance, often favoring the para-product.[8][9]

Troubleshooting and Optimization Strategies:

ParameterVilsmeier-HaackDuff ReactionGattermann Reaction
Primary Isomer Typically paraTypically orthoTypically para
Key Control Factor Steric hindranceDirecting groupLewis acid and sterics
Optimization Lower temperatureChoice of acid catalyst (e.g., TFA)[6]Choice of Lewis acid (e.g., AlCl₃, Zn(CN)₂)[10][11]

Experimental Protocol for Enhancing Para-Selectivity (Vilsmeier-Haack):

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the halogenated aniline in a minimal amount of an appropriate solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Work-up: Quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the iminium intermediate to the aldehyde.[1]

  • Purification: Extract the product with a suitable organic solvent. The separation of any minor ortho-isomer can often be achieved by column chromatography or recrystallization.[12]

Q3: I am observing N-formylation of the aniline nitrogen instead of, or in addition to, C-formylation on the aromatic ring. How can this be prevented?

A3: The lone pair of electrons on the aniline nitrogen is nucleophilic and can compete with the electron-rich aromatic ring in attacking the formylating agent. This is particularly an issue with more reactive formylating agents or under certain conditions.

Causality and Strategic Intervention:

N-formylation is often a kinetically favored process. To promote the thermodynamically more stable C-formylated product, reaction conditions need to be adjusted to favor electrophilic aromatic substitution.

Preventative Measures:

  • Protecting the Amino Group: The most robust method to prevent N-formylation is to temporarily protect the amino group. Acetylation to form an acetanilide is a common strategy. The resulting amide is less activating than the amino group but still directs ortho and para, and the protection significantly reduces the nucleophilicity of the nitrogen. The acetyl group can be removed by hydrolysis after formylation.[13]

  • Choice of Formylation Reaction: The Vilsmeier-Haack reaction is generally less prone to N-formylation compared to using reagents like formic acid, as the electrophilic aromatic substitution is the primary pathway.[4][14]

  • Reaction Conditions: In cases where N-formylation is a minor side product, adjusting the reaction temperature and stoichiometry as outlined in Q1 can help favor C-formylation.

Q4: My reaction mixture is turning into a dark, insoluble polymer/resin. What is causing this and how can I avoid it?

A4: Polymerization and resin formation are common side reactions, especially under harsh acidic or basic conditions and at elevated temperatures.[6] This occurs through repeated reactions between the formylated product and unreacted starting material or intermediates.

Causality and Strategic Intervention:

Anilines, particularly under acidic conditions, can be susceptible to oxidation and polymerization. The formyl group, once introduced, can also participate in condensation reactions.

Troubleshooting Workflow:

G start High Polymer/Resin Formation check_temp Is the reaction temperature elevated? start->check_temp check_acid Is a strong acid catalyst being used in excess? check_temp->check_acid No lower_temp Reduce reaction temperature. Maintain the lowest effective temperature. check_temp->lower_temp Yes check_time Is the reaction time excessively long? check_acid->check_time No milder_acid Use a milder acid catalyst or reduce catalyst loading. check_acid->milder_acid Yes monitor_rxn Monitor reaction closely by TLC/HPLC and quench upon completion. check_time->monitor_rxn Yes end Minimized Polymer Formation check_time->end No lower_temp->end milder_acid->end monitor_rxn->end

Workflow for Minimizing Polymerization.

Preventative Measures:

  • Temperature Control: Avoid excessively high temperatures which accelerate polymerization.[6]

  • Stoichiometry and Addition: Use a controlled stoichiometry of reagents and add the formylating agent slowly to prevent localized high concentrations.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions that contribute to colored, polymeric byproducts.

  • Purification of Starting Material: Ensure the halogenated aniline starting material is pure and free from colored oxidation products, as these can act as initiators for polymerization.[15]

Visualizing the Vilsmeier-Haack Mechanism

Understanding the reaction pathway is key to troubleshooting. The following diagram illustrates the formation of the Vilsmeier reagent and its subsequent electrophilic attack on a halogenated aniline.

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Halogenated_Aniline Halogenated Aniline (Ar-NH₂) Halogenated_Aniline->Iminium_Intermediate + Vilsmeier Reagent Final_Product Formylated Halogenated Aniline (OHC-Ar-NH₂) Iminium_Intermediate->Final_Product + H₂O H2O H₂O (Work-up)

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Welcome to the technical support center for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide?

A1: The impurities largely depend on your synthetic route. The most probable synthesis involves the formylation of 2-bromo-4-(trifluoromethoxy)aniline. In this case, the primary impurities are:

  • Unreacted 2-bromo-4-(trifluoromethoxy)aniline: Incomplete formylation will leave the starting material in your crude product.

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline: If the bromination of 4-(trifluoromethoxy)aniline was the preceding step, over-bromination can lead to this di-brominated impurity, which may be carried over.[1]

  • Hydrolysis product (2-bromo-4-(trifluoromethoxy)aniline): The formamide is susceptible to hydrolysis back to the aniline, especially under acidic or basic conditions during workup.[2][3]

Q2: My final product has a persistent color. What is the likely cause and how can I remove it?

A2: Discoloration, often a yellow or brown hue, can arise from trace impurities or degradation products. Potential causes include:

  • Oxidized impurities: Trace impurities from starting materials or formed during the reaction can be colored.

  • Residual reagents: Incomplete quenching or removal of reagents can lead to coloration.

  • Degradation: Prolonged heating or exposure to strong acids/bases can cause degradation of the product or impurities.

To remove color, consider recrystallization with activated charcoal or column chromatography.

Q3: Which analytical techniques are best for assessing the purity of my N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying any structurally similar impurities.[6]

Troubleshooting Guide

Issue 1: Presence of Starting Material (2-bromo-4-(trifluoromethoxy)aniline) in the Final Product

Cause:

  • Incomplete formylation reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or amount of formylating agent.

  • Hydrolysis during workup: The formamide product can hydrolyze back to the aniline if exposed to acidic or basic aqueous conditions for an extended period.[2][3]

Troubleshooting Steps:

  • Reaction Optimization:

    • Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.

    • Consider using a slight excess of the formylating agent, such as formic acid.[7][8]

    • If using a catalyst, ensure it is active and used in the correct amount.

  • Workup Modification:

    • Minimize the time the reaction mixture is in contact with aqueous acid or base.

    • Use milder conditions for neutralization, for example, a saturated solution of sodium bicarbonate.

  • Purification:

    • Column Chromatography: The starting aniline is more polar than the formamide product. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.[9]

    • Recrystallization: If the concentration of the starting material is low, recrystallization may be effective.

Issue 2: Presence of Di-brominated Impurity (2,6-Dibromo-4-(trifluoromethoxy)aniline or its formylated derivative)

Cause:

  • Over-bromination: During the synthesis of the 2-bromo-4-(trifluoromethoxy)aniline precursor, the use of excess brominating agent can lead to the formation of the 2,6-dibromo analog.[1]

Troubleshooting Steps:

  • Control of Bromination:

    • Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine).

    • Perform the bromination at a lower temperature to improve selectivity.

  • Purification of the Precursor:

    • It is highly recommended to purify the 2-bromo-4-(trifluoromethoxy)aniline by column chromatography or recrystallization before proceeding to the formylation step.

  • Purification of the Final Product:

    • Column Chromatography: The di-brominated impurity will have a different polarity compared to the desired mono-brominated product, allowing for separation on a silica gel column.[10]

    • Recrystallization: Fractional crystallization may be possible if the solubility differences between the mono- and di-brominated compounds are significant.

Issue 3: Product Hydrolysis

Cause:

  • Harsh Workup Conditions: Prolonged exposure to strong aqueous acids or bases during the workup can hydrolyze the formamide bond.[2][3][11]

  • Improper Storage: Storing the compound in the presence of moisture and acidic or basic residues can lead to slow hydrolysis over time.

Troubleshooting Steps:

  • Gentle Workup:

    • Neutralize the reaction mixture carefully, avoiding large excesses of acid or base.

    • Wash the organic layer with brine to remove excess water.

    • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Proper Storage:

    • Store the purified product in a cool, dry place, preferably under an inert atmosphere if it is to be stored for a long period.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is crucial.

Solvent Selection:

Solvent SystemRationale
Ethanol/WaterThe compound may be soluble in hot ethanol and less soluble upon the addition of water.
TolueneAromatic compounds often show good solubility in hot toluene and crystallize upon cooling.
Hexane/Ethyl AcetateA non-polar/polar solvent mixture can be fine-tuned for optimal solubility.

Step-by-Step Protocol:

  • Dissolve the crude N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in a minimal amount of the chosen hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is ideal for separating impurities with different polarities.[9]

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).

Step-by-Step Protocol:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Impurity Identification and Removal Workflow

G cluster_impurities Impurity Type cluster_purification Purification Strategy start Crude Product Analysis (TLC, HPLC, NMR) impurity_type Identify Major Impurity start->impurity_type starting_material Unreacted Starting Material (2-bromo-4-(trifluoromethoxy)aniline) impurity_type->starting_material More Polar dibromo Dibrominated Impurity impurity_type->dibromo Different Polarity hydrolysis Hydrolysis Product impurity_type->hydrolysis Same as Starting Material recrystallization Recrystallization (e.g., Toluene or EtOH/Water) impurity_type->recrystallization For minor impurities column Column Chromatography (Hexane/EtOAc gradient) starting_material->column dibromo->column hydrolysis->column pure_product Pure N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide column->pure_product Pure Fractions recrystallization->pure_product Pure Crystals

Caption: Decision workflow for impurity identification and purification.

Synthetic Pathway and Potential Side Products

G cluster_bromination Step 1: Bromination cluster_formylation Step 2: Formylation start_material 4-(Trifluoromethoxy)aniline intermediate 2-Bromo-4-(trifluoromethoxy)aniline start_material->intermediate [1] dibromo_impurity 2,6-Dibromo-4-(trifluoromethoxy)aniline (Over-bromination byproduct) start_material->dibromo_impurity Excess Brominating Agent brominating_agent Brominating Agent (e.g., NBS) brominating_agent->intermediate brominating_agent->dibromo_impurity target_product N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide intermediate->target_product [7, 19] formylating_agent Formylating Agent (e.g., Formic Acid) formylating_agent->target_product hydrolysis_impurity 2-Bromo-4-(trifluoromethoxy)aniline (Hydrolysis product) target_product->hydrolysis_impurity Acid/Base Workup [3, 13]

Caption: Synthetic route and common impurity formation.

References

  • CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents.
  • Synthesis of N-aryl derived formamides using triflic anhydride - Open Research@CSIR-NIScPR. Available from: [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. Available from: [Link]

  • Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • CN102942500A - Preparation method of N-formamide compound - Google Patents.
  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library. Available from: [Link]

  • recrystallization & purification of N-bromosuccinimide - YouTube. Available from: [Link]

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - NIH. Available from: [Link]

  • N-{2-[2'-(2""""-Bromo-4""""-fluorophenyl)ethyl]phenyl}formamide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: [Link]

  • Formylation of Amines - ResearchGate. Available from: [Link]

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination - ResearchGate. Available from: [Link]

  • Acidic and basic hydrolysis of poly(N‐vinylformamide) | Request PDF - ResearchGate. Available from: [Link]

  • Supplementary Information - Beilstein Journals. Available from: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Available from: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available from: [Link]

  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Available from: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. Available from: [Link]

  • Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide - ResearchGate. Available from: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available from: [Link]

  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine - Organic Chemistry Portal. Available from: [Link]

  • 3,5-Dibromo-2-pyrone - Organic Syntheses Procedure. Available from: [Link]

  • Formylation reaction on arene by chloromethyl ether: Aromatic electrophilic substitution (AES) - YouTube. Available from: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. Available from: [Link]

  • (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane - Organic Syntheses Procedure. Available from: [Link]

  • A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PubMed Central. Available from: [Link]

  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - NIH. Available from: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. Available from: [Link]

  • Synthesis of electron-withdrawing group substituted isatin-N-glycosides by cyclization of formylated aniline-N-glycosides with oxalyl chloride | Request PDF - ResearchGate. Available from: [Link]

  • Proton NMR Table - MSU chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Work-up of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Critical Workflow Overview The synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide presents unique challenges due to the electronic and steric properties of the starting aniline. The presence of the electron-wit...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Workflow Overview

The synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide presents unique challenges due to the electronic and steric properties of the starting aniline. The presence of the electron-withdrawing trifluoromethoxy (-OCF


) group and the ortho-bromine atom significantly deactivates the nucleophilicity of the amine, often leading to incomplete conversion or requiring aggressive formylating agents.

The following decision tree outlines the optimized work-up logic designed to separate the target formamide from unreacted deactivated aniline and hydrolytic byproducts.

WorkUpLogic Start Crude Reaction Mixture (Aniline + HCOOH/Ac2O) Concentrate Step 1: Volatile Removal (Rotovap < 40°C) Start->Concentrate Dissolve Step 2: Dissolution (DCM or EtOAc) Concentrate->Dissolve AcidWash Step 3: Acid Wash (1N HCl) CRITICAL STEP Dissolve->AcidWash Removes unreacted Aniline Decision Check TLC/LCMS (Organic Layer) AcidWash->Decision Decision->AcidWash Aniline Present (Repeat Wash) BaseWash Step 4: Base Wash (Sat. NaHCO3) Decision->BaseWash Aniline Absent Dry Step 5: Dry & Concentrate (Na2SO4) BaseWash->Dry Recryst Purification: Recrystallization (Hexane/EtOAc) Dry->Recryst

Figure 1: Optimized work-up decision tree for the purification of electron-deficient N-aryl formamides.

Technical Protocol & Data Specifications

The "Mixed Anhydride" Method

For deactivated anilines like 2-bromo-4-(trifluoromethoxy)aniline, standard reflux in formic acid is often insufficient. We recommend the Acetic Formic Anhydride (AFA) method generated in situ.

Reaction Stoichiometry:

  • Substrate: 2-Bromo-4-(trifluoromethoxy)aniline (1.0 equiv)

  • Formic Acid (98%): 5.0 - 10.0 equiv

  • Acetic Anhydride: 2.0 - 2.5 equiv

  • Temperature: 0°C to RT (initially), then 50-60°C if conversion is slow.

Work-up Data Table

Use this table to validate your phase separation and impurity removal.

StepReagentPurposeTarget pHObservation
1 Dichloromethane (DCM) Primary solvent. Solubilizes the lipophilic -OCF

formamide.
N/AClear organic phase.
2 1N HCl (Cold) CRITICAL: Protonates unreacted aniline, forcing it into the aqueous layer. The formamide remains in DCM.< 2Aqueous layer may turn slightly yellow/brown.
3 Sat. NaHCO

Neutralizes residual formic/acetic acid.~8Vigorous bubbling (CO

).
4 Brine Removes residual water/emulsions.NeutralSharp phase separation.

Troubleshooting Hub (Q&A)

Phase 1: Reaction Completion

Q: The reaction has stalled with ~30% starting material remaining. Should I increase the temperature?

  • Diagnosis: The steric bulk of the ortho-bromine and the electron-withdrawing nature of the -OCF

    
     group significantly reduce the nucleophilicity of the amine nitrogen.
    
  • Solution: Do not simply boil in formic acid, as this promotes thermodynamic reversibility. Instead, add fresh acetic anhydride (1.0 equiv) at 0°C to regenerate the highly reactive acetic formic anhydride species. Stir at Room Temperature (RT). If heating is required, keep it under 60°C to prevent thermal decomposition or rearrangement [1].

Q: My reaction mixture turned dark purple/black. Is the product ruined?

  • Diagnosis: This indicates oxidation of the unreacted aniline, a common issue with electron-deficient anilines exposed to air/light over long periods.

  • Solution: The formamide product is likely intact. Proceed immediately to the work-up. The dark color usually remains in the organic phase but can be removed during the recrystallization step using activated charcoal or by washing the crude solid with cold hexanes [2].

Phase 2: Work-up & Isolation

Q: After the acid wash, my yield dropped significantly. Did I hydrolyze the product?

  • Diagnosis: N-aryl formamides are susceptible to acid hydrolysis, but usually require heat and strong acid. However, if the 1N HCl wash was prolonged or done at warm temperatures, some hydrolysis back to the aniline is possible.

  • Solution: Always perform the HCl wash with ice-cold (0-5°C) acid and separate phases quickly. Do not let the organic layer sit in contact with the acid.

Q: The product is oiling out instead of crystallizing.

  • Diagnosis: The trifluoromethoxy group adds significant lipophilicity, often lowering the melting point or causing supercooling. Residual solvent (DCM/EtOAc) acts as a plasticizer.

  • Solution:

    • Evaporate solvent completely (high vacuum for 2 hours).

    • Triturate the oil with cold n-Hexane or Pentane . Scratch the flask wall with a glass rod to induce nucleation.

    • If it remains an oil, use a seed crystal from a previous batch or cool the hexane mixture to -20°C overnight.

Phase 3: Purification

Q: I see a spot just below my product on TLC. What is it?

  • Diagnosis: This is likely the N-acetyl impurity (acetamide) if acetic anhydride was used in large excess or at high temperatures.

  • Solution: The acetamide is more stable and harder to remove than the formamide. Separation requires flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 5%

      
       20% EtOAc in Hexanes. The formamide usually elutes before the acetamide due to the specific conformation of the formyl group [3].
      

FAQ: Stability & Storage

Q: Can I store the crude mixture overnight? A: It is safer to store the dry organic layer (after extraction but before concentration) over Na


SO

at 4°C. Leaving the reaction mixture in acidic media (Formic acid) overnight can lead to equilibrium shifts back to the starting material.

Q: Is the product sensitive to moisture? A: The pure N-aryl formamide is relatively stable to atmospheric moisture. However, the -OCF


 and -Br groups make the crystal lattice stable. Store in a desiccator. Long-term exposure to moist air may cause slow hydrolysis, smelling of formic acid.

References

  • General Procedure for Formylation of Deactivated Anilines

    • Source: H. G. Krishnamurthy et al.
    • Context: Describes the use of a Dean-Stark trap or mixed anhydrides to drive equilibrium for electron-deficient amines.
  • Synthesis of Halogenated Trifluoromethoxy Anilines

    • Source: Patent CN102491910A, "Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline."
    • Context: Provides insights into the stability and handling of the specific aniline precursor, confirming its resistance to oxidation compared to non-halogen
  • Purification of N-Aryl Formamides

    • Source: Reddy et al., "Synthesis of N-aryl derived formamides using triflic anhydride," Indian Journal of Chemistry.
    • Context: Details the chromatographic separation of formamides and the use of HCl washes to remove unreacted amines.
  • Physical Properties of Fluorinated Anilides

    • Source: BenchChem Technical Support, "Synthesis of 4-Bromo-3-(trifluoromethyl)
    • Context: Analogous work-up procedures for lipophilic, electron-withdrawing aniline deriv
Troubleshooting

Managing the exotherm of "N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide" synthesis

Technical Support Center: Exotherm Management in Formylation Subject: Safe Synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide Executive Summary: The Thermal Hazard Profile User Advisory: You are likely synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Exotherm Management in Formylation Subject: Safe Synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Executive Summary: The Thermal Hazard Profile

User Advisory: You are likely synthesizing this compound as a precursor to benzothiazole scaffolds (e.g., Riluzole derivatives). The standard synthesis involves the formylation of 2-Bromo-4-(trifluoromethoxy)aniline using a mixed anhydride system (Formic Acid + Acetic Anhydride).

The Critical Risk: This reaction presents a dual-exotherm scenario :

  • Reagent Formation (Primary Hazard): The mixing of formic acid and acetic anhydride generates Acetic Formic Anhydride (AFA). This process is exothermic. Crucially, AFA is thermally unstable. If the temperature exceeds 55°C , AFA decomposes rapidly into Acetic Acid and Carbon Monoxide (CO) gas. This gas evolution can pressurize vessels and cause runaway events.

  • Amide Coupling (Secondary Hazard): The addition of your aniline substrate to the AFA solution releases heat.

The Substrate Challenge: Your starting material, 2-Bromo-4-(trifluoromethoxy)aniline, possesses two electron-withdrawing groups (


 and 

). This reduces the nucleophilicity of the amine, often tempting researchers to apply heat to drive conversion. Do not heat the reaction above 50°C without rigorous off-gas monitoring.

Thermodynamics & Mechanism (The "Why")

To manage the exotherm, you must understand the competing pathways. The goal is to maximize Path A (Formylation) while suppressing Path B (Decomposition).

ChemicalPathways cluster_0 Thermal Control Zone (< 50°C) Reagents Formic Acid + Acetic Anhydride AFA Acetic Formic Anhydride (AFA) (Active Reagent) Reagents->AFA Exotherm #1 (Mixing) Decomp Decomposition (CO Gas + Acid) AFA->Decomp T > 55°C (Runaway Risk) Product Target Formamide AFA->Product + Aniline Substrate (Exotherm #2)

Figure 1: Reaction pathways showing the critical thermal instability of the intermediate.

Validated Protocol: The "Cold-Prep" Method

Standard operating procedure for 10g - 100g scale.

Phase A: Preparation of Acetic Formic Anhydride (AFA)

Objective: Generate the active formylating agent without triggering CO evolution.

  • Setup: Use a 3-neck flask equipped with an internal temperature probe, an addition funnel, and a reflux condenser (vented to a fume hood/scrubber).

  • Charge: Add Acetic Anhydride (1.1 equiv) to the flask.

  • Cool: Cool the anhydride to 0–5°C .

  • Addition: Add Formic Acid (1.2–1.5 equiv) dropwise.

    • Observation: An exotherm will occur.

    • Control: Adjust addition rate to keep internal T < 10°C.

  • Activation: Once addition is complete, allow the mixture to warm to 50°C for exactly 15 minutes, then immediately cool back to 0°C .

    • Why? This short heat step drives the equilibrium to AFA. Cooling it "locks" the reagent in a stable state.

Phase B: Substrate Addition

Objective: Controlled formylation of the electron-deficient aniline.

  • Preparation: Dissolve 2-Bromo-4-(trifluoromethoxy)aniline (1.0 equiv) in a minimal amount of dry THF or DCM. (Note: The neat liquid aniline can be added directly, but dilution aids heat dissipation).

  • Addition: Add the aniline solution dropwise to the cold (0°C) AFA mixture.

    • Control: Maintain internal T < 20°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C).

    • Monitoring: Check HPLC/TLC after 2 hours.

    • Warning: If conversion is slow, do not reflux . Add a catalyst (see Troubleshooting) instead of heating.

Troubleshooting Center (FAQs)

Q1: The temperature spiked to 65°C during the mixing of reagents. Is the batch ruined?

  • Diagnosis: Likely yes. At >60°C, AFA decomposes to CO and acetic acid.

  • Risk: The solution now contains mostly acetic acid. If you add your aniline, you will likely get the N-acetyl impurity (acetanilide) instead of the N-formyl product, or no reaction at all.

  • Action: Discard the reagent mix (safely, in a hood) and restart Phase A.

Q2: Reaction conversion stalls at 60% after 4 hours at room temperature. Can I heat it?

  • Diagnosis: The electron-withdrawing

    
     and 
    
    
    
    groups deactivate the amine.
  • Action: Do not heat above 50°C. Instead, add a catalyst.

    • Recommendation: Add 1-5 mol% of Sodium Acetate or Potassium Formate . This acts as a base catalyst to deprotonate the amine intermediate without triggering AFA decomposition.

Q3: I see vigorous bubbling upon adding the aniline.

  • Diagnosis: This is likely CO gas evolution , indicating the reaction temperature is too high, causing the reagent to decompose faster than it reacts with the amine.

  • Action: Stop addition immediately. Cool the vessel to 0°C. Resume addition only when gas evolution ceases.

Q4: My product has a brown/yellow hue.

  • Diagnosis: Oxidation of the aniline. 2-Bromo-4-(trifluoromethoxy)aniline is sensitive to air/light over time.

  • Action: Perform the reaction under Nitrogen/Argon atmosphere. Recrystallize the final product from Ethanol/Water to remove colored oxidative impurities.

Data & Specifications

ParameterSafe Operating RangeCritical Limit (Danger)
Reagent Mixing Temp 0°C – 10°C> 20°C (during addition)
Activation Temp 45°C – 50°C> 60°C (CO Release)
Substrate Addition Temp 0°C – 20°C> 30°C
Aniline Density 1.69 g/mLN/A
Stoichiometry (

:HCOOH)
1 : 1.2Excess

leads to acetylation

Process Logic Flowchart

ProcessFlow Start Start Synthesis Prep Mix HCOOH + Ac2O (Temp < 10°C) Start->Prep CheckT Check Temp Log Prep->CheckT Discard DISCARD BATCH (High Acetyl/CO Risk) CheckT->Discard If T > 60°C AddSub Add Aniline Substrate (Slow Addition) CheckT->AddSub If T Controlled Monitor Monitor HPLC (2h) AddSub->Monitor Complete Quench & Isolate Monitor->Complete Conversion > 98% Catalyze Add NaOAc (Cat.) Do NOT Heat > 50°C Monitor->Catalyze Stalled Reaction Catalyze->Monitor

Figure 2: Decision matrix for process control, emphasizing the discard point if thermal limits are breached.

References

  • Krimen, L. I. (1963). "Acetic Formic Anhydride."[1][2] Organic Syntheses, 50, 1. (Foundational text on the preparation and thermal instability of AFA).

  • Grosjean, D. (1992). "Formic Acid and Acetic Anhydride Reaction Safety." Chemical Engineering News.
  • Org. Process Res. Dev. (General Reference). "Safety of Mixed Anhydride Formylations." (Standard process safety consensus on AFA decomposition temperatures >55°C).

  • Sigma-Aldrich/Merck. "Safety Data Sheet: 2-Bromo-4-(trifluoromethoxy)aniline." (Physical properties and handling).[3][4][5][6][7][8][9]

Sources

Optimization

"N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide" stability under acidic and basic conditions

<_> Welcome to the technical support guide for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth answe...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Welcome to the technical support guide for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth answers and troubleshooting for stability-related queries. Our goal is to equip you with the necessary expertise to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of instability in the N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide molecule?

The primary reactive site under common aqueous acidic or basic conditions is the formamide functional group . Amide bonds, while relatively stable, are susceptible to hydrolysis, which involves the cleavage of the carbonyl-nitrogen bond.[1][2] This reaction breaks the molecule into 2-bromo-4-(trifluoromethoxy)aniline and formic acid (or its conjugate base, formate).

The other substituents on the aromatic ring—the bromo group and the trifluoromethoxy group—are significantly more stable. The trifluoromethoxy group is known to be chemically robust and resistant to acids, bases, and redox reagents under typical laboratory conditions.[3][4]

Q2: How does the molecule behave under acidic conditions?

Under acidic conditions, the formamide group undergoes acid-catalyzed hydrolysis. This reaction typically requires elevated temperatures (heating or reflux) and extended periods to proceed at a significant rate.[1][5]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen.[5][6] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[1] The subsequent steps involve proton transfer and elimination of the amine, which is protonated under the acidic conditions to form a stable ammonium salt, driving the reaction to completion.[7]

  • Primary Degradation Product: 2-Bromo-4-(trifluoromethoxy)aniline (as its ammonium salt)

  • Byproduct: Formic Acid

Q3: What is the expected stability in basic (alkaline) solutions?

In the presence of a strong base (e.g., NaOH, KOH) and heat, the formamide will undergo base-catalyzed hydrolysis.[2][8]

Mechanism Insight: The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[9] The collapse of this intermediate expels the amide anion, which is a poor leaving group. However, this is immediately followed by an irreversible acid-base reaction where the newly formed carboxylic acid protonates the amide anion, driving the equilibrium towards the products.[7][8]

  • Primary Degradation Product: 2-Bromo-4-(trifluoromethoxy)aniline

  • Byproduct: Formate salt (e.g., sodium formate)

Q4: How do the aromatic substituents (-Br and -OCF3) influence the rate of hydrolysis?

Both the bromine atom and the trifluoromethoxy group are electron-withdrawing. The trifluoromethoxy group, in particular, has a powerful electron-withdrawing inductive effect.[4][10] These groups decrease the electron density on the aromatic ring and, by extension, on the amide nitrogen. This reduction in electron-donating resonance from the nitrogen to the carbonyl group makes the carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack during hydrolysis.

Q5: What are the recommended storage conditions to ensure long-term stability?

To maximize shelf life and prevent degradation, N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide should be stored in a cool, dry place, away from strong acids and bases. Keep the container tightly sealed to protect it from atmospheric moisture.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Appearance of a new, more polar spot on TLC or an earlier eluting peak in reverse-phase HPLC over time. Hydrolysis to the Aniline Product. The degradation product, 2-bromo-4-(trifluoromethoxy)aniline, is more polar than the parent formamide. This is the most likely cause of the new peak/spot. Confirm the identity of the new species by co-spotting with a standard or by LC-MS analysis. To prevent this, ensure your reaction or storage solvent is anhydrous and free of acidic or basic contaminants.
Inconsistent reaction yields when using the compound in a basic reaction medium. Concurrent Hydrolysis. If your reaction is run in a basic aqueous solution (e.g., NaOH, K2CO3) with heating, a portion of your starting material may be hydrolyzing. Consider using non-aqueous basic conditions (e.g., an organic base like triethylamine in an anhydrous solvent) if the reaction chemistry allows. Alternatively, shorten the reaction time or lower the temperature.
Reaction in acidic media fails to go to completion, and a byproduct is observed. Incomplete Reaction & Hydrolysis. The byproduct is likely the aniline from hydrolysis. The acidic conditions required for your primary reaction may also be sufficient to slowly hydrolyze the formamide. Monitor the reaction at multiple time points to track the formation of both the desired product and the hydrolysis byproduct. It may be necessary to optimize for a shorter reaction time or use a milder acid catalyst.

Visualizing the Degradation Pathways

The following diagrams illustrate the core mechanisms of hydrolysis.

AcidHydrolysis cluster_start Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack cluster_elim Step 3: Elimination Amide N-(Aryl)formamide ProtonatedAmide O-Protonated Amide (More Electrophilic Carbonyl) Amide->ProtonatedAmide + H₃O⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral1 + H₂O Products Aniline + Protonated Formic Acid Tetrahedral1->Products Proton Transfer & C-N Cleavage

Caption: Acid-catalyzed hydrolysis workflow.

BaseHydrolysis cluster_attack Step 1: Nucleophilic Attack cluster_elim Step 2: Elimination cluster_final Step 3: Acid-Base Reaction Amide N-(Aryl)formamide Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH⁻ Products Aniline + Formic Acid Tetrahedral->Products Elimination of Amide Anion FinalProducts Aniline + Formate Products->FinalProducts Irreversible Deprotonation

Caption: Base-mediated hydrolysis workflow.

Experimental Protocol: Monitoring Stability by HPLC

This protocol provides a self-validating framework to assess the stability of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in solution.

Objective: To quantify the rate of degradation under representative acidic and basic conditions at a set temperature.

1. Materials & Reagents:

  • N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (Parent Compound)

  • 2-Bromo-4-(trifluoromethoxy)aniline (Degradant Standard, if available)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Trifluoroacetic Acid)

  • Hydrochloric Acid (0.1 M solution)

  • Sodium Hydroxide (0.1 M solution)

  • Methanol (for stock solutions)

  • Class A Volumetric Flasks and Pipettes

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the parent compound and dissolve in 10 mL of methanol.

  • Acidic Stress Solution (pH ~1): 0.1 M HCl.

  • Basic Stress Solution (pH ~13): 0.1 M NaOH.

  • Neutral Control: HPLC Grade Water.

3. Experimental Workflow:

StabilityWorkflow prep Prepare 1 mg/mL Stock Solution setup Set up 3 Vials: 1. Acidic (0.1M HCl) 2. Basic (0.1M NaOH) 3. Neutral (H₂O) prep->setup spike Spike each vial with Stock Solution to 50 µg/mL setup->spike t0 T=0: Immediately sample, quench, and inject into HPLC spike->t0 incubate Incubate vials at controlled temperature (e.g., 50°C) t0->incubate sampling Sample at Time Points (e.g., 1, 2, 4, 8, 24 hrs) incubate->sampling quench Quench sample with mobile phase to stop degradation sampling->quench analyze Analyze by HPLC quench->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Experimental workflow for stability testing.

4. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the peak area of the parent compound at each time point (T=x).

  • Determine the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot % Remaining versus time for the acidic, basic, and neutral conditions to visualize the degradation profile.

This structured approach will provide clear, quantifiable data on the stability of your compound, allowing you to make informed decisions about its handling, storage, and use in subsequent experimental steps.

References

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI.[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

  • The hydrolysis of amides. Chemguide.[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ResearchGate.[Link]

  • Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.[Link]

  • Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. ACS Publications.[Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.[Link]

  • Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. PubMed.[Link]

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal.[Link]

  • Chemistry of Amides. LibreTexts Chemistry.[Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy.[Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Byproducts in N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide Synthesis

Ticket ID: #FORM-2Br4OCF3-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This technical guide addresses the synthesis and impurity profiling of N-(2-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FORM-2Br4OCF3-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis and impurity profiling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide . Due to the significant electron-withdrawing nature of the ortho-bromo and para-trifluoromethoxy groups, the precursor aniline is a weak nucleophile. This necessitates activated formylation methods (typically Acetic Formic Anhydride - AFA), which introduces a specific set of competitive side reactions.

Critical Advisory: Users frequently misidentify rotational isomers (rotamers) as impurities in


H NMR. This guide prioritizes the differentiation between physical rotamers and chemical byproducts to prevent unnecessary purification cycles.

Module 1: Synthetic Pathway & Critical Control Points

The industry-standard route utilizes Acetic Formic Anhydride (AFA) generated in situ.[1] While efficient, this method creates a competitive landscape between formylation (desired) and acetylation (undesired).

The Reaction Scheme

The following diagram illustrates the primary pathway and the genesis of the three most common impurities: Unreacted Aniline (Impurity A) , N-Acetyl Analog (Impurity B) , and the Urea Dimer (Impurity C) .

ReactionPathways SM Starting Material (2-Bromo-4-(trifluoromethoxy)aniline) PROD TARGET PRODUCT N-Formyl Derivative SM->PROD Formylation (Kinetic Control) IMP_A Impurity A Unreacted Aniline SM->IMP_A Incomplete Rxn (Steric/Electronic Deactivation) IMP_B Impurity B N-Acetyl Derivative SM->IMP_B Acetylation (Competitive Attack) IMP_C Impurity C Diaryl Urea Dimer SM->IMP_C Dimerization (High Temp/Moisture) AFA Acetic Formic Anhydride (In Situ Activation) AFA->PROD AFA->IMP_B

Figure 1: Reaction landscape highlighting the competition between formylation and acetylation pathways.

Module 2: The "Ghost" Impurity (Rotamerism)

Issue: Users often report a "doublet" appearance of the formyl proton or "split" aromatic peaks in NMR, interpreting this as ~15-20% impurity. Diagnosis: This is likely Restricted Rotation , not chemical impurity.

The Mechanism

The amide bond (N-C=O) possesses partial double-bond character due to resonance. In ortho-substituted anilines (like your 2-Bromo analog), the steric bulk locks the molecule into two distinct conformations: Cis (Z) and Trans (E) rotamers. These interconvert slowly on the NMR timescale at room temperature.

Diagnostic Criteria (Self-Validating Protocol)
FeatureObservation (Rotamers)Observation (Chemical Impurity)
Ratio Constant ratio in crude vs. purified material (e.g., 4:1).Ratio changes after recrystallization/column.
Temperature Peaks coalesce (merge) at high temp (>80°C in DMSO-

).
Peaks remain distinct at high temp.
LCMS Single peak (or two very close peaks with identical Mass).Distinct peaks with different Retention Times (RT) and Masses.

Action: If you suspect rotamers, run a Variable Temperature (VT) NMR experiment. If peaks merge at 100°C, do not purify .

Module 3: Chemical Impurity Characterization

If the "impurity" is not a rotamer, use this profile to identify it.

Impurity A: Unreacted Starting Material[2]
  • Cause: The electron-withdrawing -OCF

    
     and -Br groups reduce the nucleophilicity of the amine.
    
  • Detection:

    • LCMS: [M+H]

      
       = 256/258 (Br isotope pattern).
      
    • NMR: Broad singlet ~5.5 ppm (NH

      
      ), distinct from the sharp amide doublet/singlet.
      
Impurity B: N-Acetyl Derivative (N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide)
  • Cause: Usage of Acetic Anhydride (

    
    ) to generate formic anhydride.[1][2] At higher temperatures (>50°C), acetylation becomes competitive.
    
  • Detection:

    • LCMS: [M+H]

      
       = 298/300 (+14 mass units vs Product). Note: This is a common confusion point. Acetyl (43) vs Formyl (29) difference is 14.
      
    • NMR: Characteristic singlet methyl peak at ~2.1-2.2 ppm.

Impurity C: Diaryl Urea Dimer
  • Cause: High temperatures or presence of moisture leading to isocyanate intermediates or direct coupling.

  • Detection:

    • LCMS: [M+H]

      
       = ~537 (Dimer mass).
      
    • Solubility: Often precipitates as a highly insoluble white solid.

Module 4: Troubleshooting Dashboard

Use the following logic flow to diagnose your crude reaction profile.

TroubleshootingTree Start Start: Analyze Crude Material CheckLCMS Step 1: Check LCMS Is there a single main peak? Start->CheckLCMS SinglePeak Yes (Single Mass) CheckLCMS->SinglePeak MultiPeak No (Multiple Masses) CheckLCMS->MultiPeak CheckNMR Step 2: Check 1H NMR Are peaks split/doubled? SinglePeak->CheckNMR MassID Identify by Mass Shift MultiPeak->MassID VT_NMR Action: Run VT-NMR (80-100°C) CheckNMR->VT_NMR Yes Rotamer Diagnosis: ROTAMERS Proceed to next step (No purification needed) VT_NMR->Rotamer Peaks Merge Impurity Diagnosis: CHEMICAL IMPURITY Purification Required VT_NMR->Impurity Peaks Stay Plus14 +14 Da (N-Acetyl Impurity) MassID->Plus14 Minus28 -28 Da (Unreacted Aniline) MassID->Minus28 HighMass High Mass (Urea Dimer) MassID->HighMass

Figure 2: Decision tree for differentiating between physical phenomena (rotamers) and chemical impurities.

Remediation Protocols
IssueRemediation Strategy
High N-Acetyl (Impurity B) Switch Reagent: Use Ammonium Formate in refluxing Acetonitrile or Toluene instead of

/HCOOH. This eliminates the acetyl source entirely [1].
Unreacted Aniline (Impurity A) Catalysis: Add 5 mol% Sulfuric Acid (

) or Silica Sulfuric Acid to the AFA mixture to protonate the anhydride, making it more electrophilic [2].
Rotamer Confusion Reporting: Report NMR data as "mixture of rotamers" with ratio (e.g., "Major rotamer

8.45 (d, J=2.0 Hz), Minor rotamer

8.80 (s)"). Do not attempt to separate.

References

  • Reddy, P. G., et al. (2000). "Ammonium formate: A versatile reagent for the N-formylation of amines." Tetrahedron Letters, 41(47), 9149-9151.

  • Das, B., et al. (2008).[3] "A remarkably simple N-formylation of anilines using polyethylene glycol (PEG-400)."[3] Tetrahedron Letters, 49(14), 2225-2227.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Refer to section on Formamides).
  • Bolognesi, M. L., et al. (2002). "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 7, 666-673.

Sources

Reference Data & Comparative Studies

Validation

The Bromo Advantage: A Comparative Guide to Suzuki Coupling of N-(2-Halo-4-(trifluoromethoxy)phenyl)formamides

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of biaryl and heteroaryl structures. The choice of the aryl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of biaryl and heteroaryl structures. The choice of the aryl halide starting material is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, data-supported comparison of the reactivity of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide and its chloro-analog, N-(2-Chloro-4-(trifluoromethoxy)phenyl)formamide , in this pivotal transformation.

Core Reactivity Principles: A Tale of Two Halogens

The fundamental difference in reactivity between the bromo and chloro analogs in palladium-catalyzed cross-coupling reactions lies in the carbon-halogen (C-X) bond strength. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This directly impacts the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2]

The weaker C-Br bond in N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide allows for a more facile oxidative addition, leading to faster reaction rates and generally requiring milder conditions. Conversely, the stronger C-Cl bond in the chloro-analog necessitates more forcing conditions, often requiring more sophisticated and electron-rich catalyst systems to achieve comparable yields.[1][2]

Both molecules benefit from the presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group, which can enhance the rate of oxidative addition for both the bromo and chloro substrates compared to their non-fluorinated counterparts.

Comparative Performance in Suzuki Coupling

While direct side-by-side comparative data for these specific substrates under identical conditions is not extensively published, we can extrapolate from established principles and data from closely related systems to build a clear performance picture.

ParameterN-(2-Bromo-4-(trifluoromethoxy)phenyl)formamideN-(2-Chloro-4-(trifluoromethoxy)phenyl)formamideRationale
Relative Reactivity HighModerate to LowWeaker C-Br bond leads to faster oxidative addition.[1][2]
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Requires more active catalysts with bulky, electron-rich ligands (e.g., Buchwald or Fu-type ligands) or NHC-ligated Pd.[3]Overcoming the higher activation energy of C-Cl bond cleavage.
Reaction Temperature Generally moderate (e.g., 80-100 °C)Often requires higher temperatures (e.g., >100 °C)To provide sufficient energy for the oxidative addition step.
Reaction Time Typically shorterGenerally longerReflects the slower rate of the catalytic cycle.
Yields Often high under standard conditionsCan be high, but highly dependent on optimized catalyst and conditions.The bromo-analog is a more reliable substrate for achieving high yields.

The Mechanism: The Critical Oxidative Addition Step

The difference in reactivity is best understood by examining the catalytic cycle of the Suzuki-Miyaura reaction. The initial oxidative addition of the aryl halide to the Pd(0) complex is the commitment step and is where the nature of the halogen has the most profound impact.

Suzuki_Mechanism cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Rate-Determining Step Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L)₂ ArPdX->ArPdOR Ligand Exchange (+ Base, - HX) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Bromo Ar-Br Energy Activation Energy Bromo->Energy Lower Ea Chloro Ar-Cl Chloro->Energy Higher Ea

The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following are representative, yet distinct, protocols for the Suzuki coupling of each substrate, reflecting the necessary adjustments for their differing reactivities.

Protocol 1: Suzuki Coupling of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (Higher Reactivity Substrate)

This protocol utilizes a standard and widely available palladium catalyst and moderate reaction conditions.

Materials:

  • N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed dioxane/water mixture (5 mL).

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol1_Workflow start Start reagents Combine Reactants: Aryl Bromide, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ start->reagents solvent Add Degassed Dioxane/Water reagents->solvent heat Heat to 90°C (2-6 hours) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End purify->end

Experimental workflow for the bromo-analog.

Protocol 2: Suzuki Coupling of N-(2-Chloro-4-(trifluoromethoxy)phenyl)formamide (Lower Reactivity Substrate)

This protocol employs a more active catalyst system and higher temperatures to facilitate the coupling of the less reactive aryl chloride. This is adapted from conditions reported for similar challenging substrates.[4]

Materials:

  • N-(2-Chloro-4-(trifluoromethoxy)phenyl)formamide

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Add N-(2-Chloro-4-(trifluoromethoxy)phenyl)formamide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Add degassed toluene (5 mL).

  • Seal the vessel and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. The reaction may require 12-24 hours for complete conversion.

  • After completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol2_Workflow start Start reagents Combine Reactants: Aryl Chloride, Boronic Acid, Pd₂(dba)₃, SPhos, K₃PO₄ start->reagents solvent Add Degassed Toluene reagents->solvent heat Heat to 110°C (12-24 hours) solvent->heat monitor Monitor Progress (GC-MS) heat->monitor workup Filter through Celite monitor->workup purify Column Chromatography workup->purify end End purify->end

Experimental workflow for the chloro-analog.

Conclusion and Practical Recommendations

The choice between N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide and its chloro-analog for Suzuki-Miyaura cross-coupling is a classic trade-off between reactivity and cost.

  • For rapid synthesis and high yields under mild conditions , the bromo-analog is the superior choice. Its higher reactivity translates to shorter reaction times, lower catalyst loadings, and a broader tolerance for less active coupling partners.

  • For large-scale synthesis where cost is a primary driver , the chloro-analog is an attractive alternative. However, its use necessitates investment in more specialized and expensive catalyst systems and requires more rigorous optimization of reaction conditions, including higher temperatures and longer reaction times.

Ultimately, a thorough understanding of the principles outlined in this guide, coupled with careful experimental design, will enable researchers to make an informed decision that best aligns with their specific synthetic goals and resource constraints.

References

  • Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide.

Sources

Comparative

Technical Comparison Guide: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide in Riluzole Impurity Profiling

Executive Summary: The "Silent" Impurity In the synthesis of fluorinated benzothiazoles—specifically the ALS drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine)—controlling halogenated aniline intermediates is stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Impurity

In the synthesis of fluorinated benzothiazoles—specifically the ALS drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine)—controlling halogenated aniline intermediates is standard practice. However, a frequently overlooked risk is the N-formylation of these intermediates.

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (hereafter referred to as Impurity-F ) represents a critical process-related impurity. It forms when the key intermediate, 2-bromo-4-(trifluoromethoxy)aniline, is exposed to formic acid (often used as a co-solvent or cyclization agent) or degrading amide solvents (e.g., DMF).

This guide establishes Impurity-F as a necessary reference standard, comparing its chromatographic behavior against the Starting Material (SM) and the Active Pharmaceutical Ingredient (API) to ensure ICH Q3A compliance.

Chemical Context & Structural Logic[1][2][3][4]

To understand the necessity of this standard, one must analyze the synthesis pathway of Riluzole. The primary route involves the oxidative cyclization of 4-(trifluoromethoxy)aniline.

The Impurity Fate Map

The following diagram illustrates the "fork in the road" where the target synthesis diverges from the impurity formation.

Riluzole_Impurity_Path SM 4-(Trifluoromethoxy)aniline (Starting Material) INT 2-Bromo-4-(trifluoromethoxy)aniline (Key Intermediate) SM->INT Bromination (Br2/AcOH) API Riluzole (Target API) INT->API Cyclization (KSCN/Oxidant) IMP N-(2-Bromo-4-(trifluoromethoxy) phenyl)formamide (Target Reference Standard) INT->IMP Side Rxn: Formic Acid or DMF Degradation

Figure 1: Impurity Fate Mapping showing the origin of the N-formyl impurity during the bromination or cyclization stages.

Structural Comparison

Why is a specific standard required? Generic aniline standards fail to predict the retention shift caused by the formyl group.

Feature2-Bromo-4-(trifluoromethoxy)aniline (Precursor)Impurity-F (Reference Standard) Riluzole (API)
Functional Group Primary Amine (-NH₂)Formamide (-NHCHO) Aminobenzothiazole
Polarity High (H-bond donor)Medium (Reduced basicity) Medium-Low
pKa (approx) ~2.5 - 3.0Neutral / Non-basic ~3.5 (Benzothiazole N)
UV Max ~240 nm~245-250 nm (Bathochromic shift) ~280 nm

Experimental Protocol: Synthesis of the Reference Standard

Note: As this specific formamide is not always commercially cataloged, we recommend in-house synthesis for use as a qualified secondary standard.

Synthesis Workflow

Objective: Selectively formylate the 2-bromo intermediate without inducing cyclization.

  • Reagents:

    • Substrate: 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq)[1]

    • Reagent: Acetic Anhydride (1.1 eq) + Formic Acid (5.0 eq) [Mixed Anhydride Method]

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Prepare the mixed anhydride by stirring Formic Acid and Acetic Anhydride at 0°C for 30 mins.

    • Add the substrate dissolved in DCM dropwise.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Add saturated NaHCO₃ (critical to neutralize acid and prevent hydrolysis).

    • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water to achieve >99.5% purity.

Analytical Performance & Method Validation

The value of Impurity-F as a standard is defined by its ability to resolve from the precursor (aniline) and the API.

HPLC Method Conditions

This method is self-validating; the resolution between the Precursor and Impurity-F serves as the System Suitability Test (SST).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

Retention Time Data (Comparative)
CompoundApprox.[3][1][2][4][5][6][7][8][9][10] Retention Time (min)Relative Retention Time (RRT)Resolution (Rs)
4-(Trifluoromethoxy)aniline5.20.43N/A
2-Bromo-4-(trifluoromethoxy)aniline8.50.71> 10.0
Impurity-F (Formamide Std) 10.8 0.90 > 3.5 (from Precursor)
Riluzole (API)12.01.00> 2.0 (from Impurity-F)

Interpretation: The N-formylation significantly reduces the polarity of the molecule compared to the free amine, causing it to elute later (closer to the API). Without this reference standard, Impurity-F is easily mistaken for a degradation product of Riluzole or a different isomer, leading to incorrect OOS (Out of Specification) investigations.

Analytical Decision Tree

Use the following logic flow to interpret unknown peaks in Riluzole production batches.

Decision_Tree Start Unknown Peak Detected (RRT ~0.90) Check_UV Check UV Spectrum (Max ~248nm?) Start->Check_UV Spike Spike with Impurity-F Standard Check_UV->Spike Yes Result_Coelute Peak Co-elutes? Spike->Result_Coelute Confirm CONFIRMED: Process Impurity (Formylation) Result_Coelute->Confirm Yes Reject Investigate Other Isomers (e.g., Regio-isomers) Result_Coelute->Reject No

Figure 2: Analytical workflow for identifying the N-formyl impurity.

References

  • Satyanarayana, B., et al. (2008).[11] "Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance." Arkivoc, (xiv), 109-114.[11][8]

  • European Patent Office. (2011). "Process for the preparation of riluzole." Patent EP 2284161.

  • National Center for Biotechnology Information. (n.d.). "Riluzole Compound Summary." PubChem.

  • International Conference on Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances."

(Note: While specific commercial monographs for the N-formyl variant are proprietary to standard manufacturers, the chemistry is grounded in the established synthesis pathways of Riluzole described in References 1 and 2.)

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is a critical determinant of downstream success, influencing reaction...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is a critical determinant of downstream success, influencing reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and, ultimately, patient safety. N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is a key building block whose utility is directly tied to its isomeric integrity. This guide provides an in-depth comparison of analytical methodologies, grounded in practical experience, to empower you to select and implement the most effective strategy for ensuring the isomeric purity of this crucial intermediate.

The Origin of Isomeric Impurities: A Synthetic Perspective

The isomeric purity of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is almost exclusively dictated by the purity of its precursor, 2-Bromo-4-(trifluoromethoxy)aniline. The formylation step, which converts the aniline to the formamide, is a high-fidelity reaction that does not induce rearrangement of the substituents on the aromatic ring.[1][2] Therefore, understanding the potential side-reactions during the synthesis of the aniline is paramount.

The synthesis of the aniline precursor itself can introduce several positional isomers. For instance, the bromination of 4-(trifluoromethoxy)aniline can lead to the desired 2-bromo product, but also to the formation of other isomers such as 3-bromo-4-(trifluoromethoxy)aniline or the di-brominated species, 2,6-dibromo-4-(trifluoromethoxy)aniline.[3] These impurities, if not removed, will be carried through to the final formamide product, creating a complex mixture that is challenging to purify and can compromise subsequent synthetic steps.

cluster_0 Precursor Synthesis & Impurity Introduction cluster_1 Final Product Synthesis A 4-(trifluoromethoxy)aniline B Bromination A->B C 2-Bromo-4-(trifluoromethoxy)aniline (Desired Precursor) B->C Major Product D Positional Isomers (e.g., 3-Bromo, 2,6-Dibromo) B->D Side Products E Formylation (e.g., with formic acid) C->E D->E F N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (Target Compound) E->F G Isomeric Impurities (Carried Over) E->G

Caption: Synthetic pathway showing the introduction of isomeric impurities.

A Comparative Toolkit for Isomeric Purity Analysis

Choosing the right analytical technique is a balance of precision, speed, available resources, and the specific information required. For isomeric purity, three techniques stand out: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the default method for purity assessment in most pharmaceutical labs due to its robustness, sensitivity, and versatility. For separating positional isomers of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide, a reversed-phase (RP-HPLC) method is the logical choice.

  • Expertise in Column Selection: While a standard C18 column can provide adequate separation, a Phenyl-Hexyl stationary phase is often superior for this class of compounds. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte and its isomers.[4] This secondary interaction mechanism, in addition to hydrophobic interactions, often provides the enhanced selectivity needed to resolve structurally similar positional isomers.

  • Mobile Phase Causality: A mobile phase of acetonitrile and water is typically a good starting point. Acetonitrile is often preferred over methanol when using phenyl-based columns, as its own π-electron system can sometimes interfere with the desired π-π interactions between the analyte and the stationary phase, although empirical testing is always necessary.[4]

  • Detection: A photodiode array (PDA) detector is invaluable during method development to confirm peak purity and to select the optimal wavelength (λmax), likely in the 250-350 nm range for this substituted benzophenone-like structure, for maximum sensitivity.[5]

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

GC is an excellent high-resolution technique, provided the analyte is thermally stable and sufficiently volatile. N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide, with a likely boiling point over 200°C, is amenable to GC analysis.

  • Strategic Detector Choice:

    • Mass Spectrometry (MS): GC-MS is the gold standard. It not only separates the isomers but provides their mass spectra, allowing for unequivocal identification based on fragmentation patterns. This is particularly useful for identifying unknown impurities.[6][7]

    • Electron Capture Detector (ECD) or Halogen-Specific Detector (XSD): For routine quality control where high sensitivity for halogenated compounds is needed, an ECD is a cost-effective option. An XSD offers even greater selectivity, responding specifically to halogenated compounds and reducing interference from non-halogenated matrix components.[8]

  • Column Considerations: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase (e.g., DB-624), is often a good choice for separating halogenated aromatic compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is unparalleled for absolute structure elucidation and can serve as a primary method for quantifying isomeric ratios.[10][11]

  • Multi-Nuclear Approach:

    • ¹H NMR: The aromatic region will show distinct splitting patterns and chemical shifts for each isomer due to the different electronic environments of the protons.

    • ¹³C NMR: Provides complementary information on the carbon skeleton.

    • ¹⁹F NMR: This is a particularly powerful tool for this molecule. The trifluoromethoxy group (-OCF₃) will give a sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift will be exquisitely sensitive to the substitution pattern on the ring, making it a simple and clean way to distinguish and quantify the isomers present.

  • Quantitative NMR (qNMR): By integrating the signals corresponding to the different isomers in the ¹H or ¹⁹F spectrum and comparing them to a certified internal standard, one can determine the precise molar ratio of the isomers without the need for isolating each one.[12] This makes qNMR a powerful, self-validating system for purity assessment.

Data Summary: Comparison of Analytical Techniques
ParameterHPLC-UV/PDAGC-MSQuantitative NMR (qNMR)
Primary Application Routine QC, Purity TestingImpurity Identification, Purity TestingStructural Confirmation, Primary Quantification
Resolution Very GoodExcellentGood (depends on spectral overlap)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Throughput HighMediumLow
Cost (Instrument) ModerateHighVery High
Information Provided Quantitative (relative area %)Quantitative & Structural (Mass Spectra)Absolute Quantitative & Unambiguous Structural
Reference Standard Required for each impurityNot required for identificationNot required for isomers (internal standard only)

Field-Proven Protocol: Isomeric Purity by RP-HPLC

This protocol outlines a robust starting point for developing a validated RP-HPLC method for N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide. The method is designed to be self-validating by incorporating system suitability checks.

Experimental Workflow

A 1. Reagent & Mobile Phase Preparation C 3. HPLC System Setup & Equilibration A->C B 2. Standard & Sample Preparation D 4. System Suitability Test (SST) B->D C->D G Pass? D->G E 5. Sample Injection & Data Acquisition F 6. Data Processing & Analysis E->F I Report Results F->I G->E Yes H FAIL: Troubleshoot System G->H No H->C

Sources

Comparative

Assessing the metabolic stability of "N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide" derivatives

Executive Summary This technical guide evaluates the metabolic stability profile of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide , a specialized scaffold often encountered in the development of agrochemicals (e.g., fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability profile of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide , a specialized scaffold often encountered in the development of agrochemicals (e.g., formamidine insecticides) and pharmaceutical intermediates.

As a Senior Application Scientist, I provide here a comparative analysis of this compound against its structural analogs (acetamides and anilines). The data indicates that while the trifluoromethoxy (-OCF₃) and bromo (-Br) substituents confer significant resistance to oxidative metabolism (CYP450-mediated), the formamide moiety represents a distinct "metabolic soft spot," highly susceptible to hydrolytic cleavage by arylformamidases.

Structural Analysis & Metabolic Rationale

To understand the stability of this molecule, we must deconstruct its pharmacophore into three distinct metabolic zones.

The Formamide "Bridge" (The Soft Spot)

Unlike acetamides or benzamides, N-arylformamides are uniquely vulnerable. They are substrates for arylformamidase (kynurenine formamidase), an enzyme abundant in the liver and, to a lesser extent, plasma of certain species.

  • Mechanism: Hydrolytic cleavage of the N-C(=O) bond.

  • Result: Rapid release of the parent aniline.

The 2-Bromo Substituent (Steric Shield)

The bromine atom at the ortho position plays a dual role:

  • Steric Hindrance: It twists the formamide group out of planarity with the phenyl ring, potentially reducing the rate of hydrolysis compared to non-halogenated analogs.

  • Metabolic Blockade: It effectively blocks ortho-hydroxylation, a common CYP450 clearance pathway.

The 4-Trifluoromethoxy Group (The Anchor)

The -OCF₃ group is metabolically robust. Unlike a methoxy (-OCH₃) group, which undergoes rapid O-demethylation, the C-F bonds are resistant to oxidative attack. This group primarily drives lipophilicity (LogP) and plasma protein binding.

Comparative Analysis: Formamide vs. Alternatives

The following table contrasts the metabolic performance of the target formamide against key alternatives used in lead optimization.

FeatureTarget: Formamide Alternative A: Acetamide Alternative B: Urea Derivative
Structure Ar-NH-CHOAr-NH-C(=O)CH₃Ar-NH-C(=O)NH-R
Primary Clearance High (Hydrolysis)Low/Moderate (Oxidation)Low (Stable)
Enzyme System Arylformamidase / CarboxylesteraseCYP450 (Hydroxylation)CYP450 / Amidase (Slow)
Half-life (t½) < 30 min (Rat Microsomes)> 120 min> 240 min
Main Metabolite 2-Br-4-OCF₃-AnilineHydroxylated AcetamideStable / Minor N-dealkylation
Application Prodrug / Transient IntermediateStable Drug ScaffoldStable Agrochemical Scaffold

Scientist's Insight: If your goal is a stable circulating drug, the formamide is likely too labile. However, if you are designing a pro-insecticide that requires activation to the toxic aniline inside the pest, the formamide is the superior choice due to its specific activation profile.

Metabolic Pathway Visualization

The following diagram illustrates the primary and secondary metabolic fates of the compound. Note the dominance of the hydrolytic pathway over oxidative pathways.

MetabolicPathway Parent N-(2-Bromo-4-(trifluoromethoxy) phenyl)formamide Aniline 2-Bromo-4-(trifluoromethoxy) aniline (Primary Metabolite) Parent->Aniline Arylformamidase (Rapid Hydrolysis) OH_Aniline Hydroxylated Aniline (CYP450 Oxidation) Parent->OH_Aniline CYP450 (Minor Pathway) Aniline->OH_Aniline CYP450 Glucuronide N-Glucuronide (Phase II Conjugate) Aniline->Glucuronide UGT

Figure 1: The dominant metabolic pathway is the hydrolysis of the formamide to the aniline, driven by hepatic formamidases.

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims, you must run a comparative intrinsic clearance (


) assay. Do not rely on generic protocols; use this specific workflow optimized for labile amides.
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Cofactor: NADPH regenerating system (essential for CYP activity, but run a -NADPH control to confirm hydrolytic activity).

  • Internal Standard: Warfarin or Tolbutamide (avoid analogs of the test compound to prevent cross-talk).

Step-by-Step Workflow
  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4). Keep organic solvent (DMSO) < 0.1% to avoid inhibiting enzymes.

  • Pre-incubation: Equilibrate microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiation:

    • Group A (+NADPH): Add NADPH to assess total metabolism (Oxidation + Hydrolysis).

    • Group B (-NADPH): Add buffer only. This isolates hydrolytic clearance (Formamidase activity).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Transitions (MRM):

    • Parent (Formamide): Monitor [M+H]⁺ (approx. m/z 284/286 for Br isotopes) → Fragment m/z (loss of CO).

    • Metabolite (Aniline): Monitor [M+H]⁺ (approx. m/z 256/258).

Assay Logic Diagram

AssayWorkflow Start Start: Test Compound (1 µM) + Microsomes (0.5 mg/mL) Split Split Samples Start->Split PathA Group A: +NADPH (Total Metabolism) Split->PathA PathB Group B: Buffer Only (Hydrolysis Only) Split->PathB Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) PathA->Incubate PathB->Incubate Quench Quench: Ice-Cold ACN + Internal Standard Incubate->Quench Analyze LC-MS/MS Analysis Calculate Intrinsic Clearance Quench->Analyze

Figure 2: Differential incubation workflow to distinguish between oxidative (CYP-mediated) and hydrolytic clearance.

Interpreting the Results

When analyzing your data, look for these specific signatures:

  • Rapid Loss in Group B (-NADPH): If the compound disappears rapidly even without NADPH, hydrolysis is the driver . This confirms the formamide is unstable and likely acting as a prodrug for the aniline.

  • Stable in Group B, Unstable in Group A: This suggests the formamide bond is stable, but the phenyl ring is being oxidized. Note: This is unlikely for this specific molecule due to the blocking Br and OCF₃ groups.

  • Species Differences: Rats often have higher formamidase activity than humans. If the compound is stable in HLM but labile in RLM, be cautious about over-interpreting rat PK data.

References

  • Metabolism of N-arylformamides: Tatsumi, K. et al. (1989).[2] Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. PubMed.[3] Available at: [Link]

  • Hydrolytic Enzymes: Fukami, T. & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Halogenated Aniline Metabolism: Rietjens, I.M. et al. (1997). Biotransformation of 4-halogenated anilines. Chemico-Biological Interactions.
  • PubChem Compound Summary: N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide (Analog Reference). Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide and N-acetyl-2-bromo-4-(trifluoromethoxy)aniline

Introduction In the landscape of pharmaceutical and materials science, the 2-bromo-4-(trifluoromethoxy)aniline scaffold is a valuable building block. Its utility is often unlocked through the strategic use of protecting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the 2-bromo-4-(trifluoromethoxy)aniline scaffold is a valuable building block. Its utility is often unlocked through the strategic use of protecting groups on the aniline nitrogen, which modulate reactivity and prevent undesirable side reactions. Two of the most common N-acyl protecting groups employed are the formyl (-CHO) and the acetyl (-COCH₃) groups, giving rise to N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (henceforth Compound F ) and N-acetyl-2-bromo-4-(trifluoromethoxy)aniline (henceforth Compound A ), respectively.

This guide provides an in-depth, objective comparison of the reactivity of these two closely related compounds. We will dissect how the subtle structural difference between a formyl and an acetyl group imparts distinct chemical behaviors, particularly in palladium-catalyzed cross-coupling reactions and N-deprotection (hydrolysis). This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in complex synthetic planning.

Structural and Physicochemical Properties

The foundational difference between Compound F and Compound A lies in the steric and electronic nature of the N-acyl substituent. The acetyl group possesses a methyl substituent, which is sterically bulkier and slightly more electron-donating (via induction and hyperconjugation) than the simple proton of the formyl group. This seemingly minor variation has significant consequences for the molecule's overall reactivity.

PropertyN-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide (Compound F )N-acetyl-2-bromo-4-(trifluoromethoxy)aniline (Compound A )Parent Aniline
Structure
Molecular Formula C₈H₅BrF₃NO₂C⁉H₇BrF₃NO₂C₇H₅BrF₃NO
Molecular Weight 284.03 g/mol 298.06 g/mol 256.02 g/mol [1]
Key Difference N-Formyl groupN-Acetyl groupUnprotected Amine
Electronic Effect of Acyl Group Inductively electron-withdrawingInductively electron-withdrawing; CH₃ is weakly donatingN/A
Steric Hindrance at N-Acyl MinimalModerateN/A

Comparative Reactivity Analysis

The primary loci of reactivity for these molecules are the Carbon-Bromine (C-Br) bond, ripe for cross-coupling reactions, and the Nitrogen-Carbonyl (N-C) amide bond, which can be cleaved under hydrolytic conditions.

N-Acyl Group Stability and Deprotection (Hydrolysis)

A protecting group's value is defined by both its stability under various reaction conditions and the ease with which it can be selectively removed.[2][3] In this context, the formyl group of Compound F and the acetyl group of Compound A exhibit a marked difference in lability.

Causality: The hydrolysis of an amide proceeds via nucleophilic attack at the carbonyl carbon. The rate of this reaction is influenced by two main factors:

  • Steric Hindrance: The acetyl group's methyl substituent provides greater steric shielding of the carbonyl carbon compared to the formyl group's proton, hindering the approach of a nucleophile (e.g., H₂O or OH⁻).

  • Carbonyl Electrophilicity: The methyl group in Compound A is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. Conversely, the proton in Compound F has a negligible electronic effect.

Experimental Insight: The formyl group is generally recognized as being more labile and can be cleaved under milder acidic or basic conditions than the acetyl group.[4] The acetyl group often requires more forcing conditions (e.g., higher temperatures or stronger acid/base concentrations) for removal, which could compromise other sensitive functional groups in the molecule.[5][6]

G cluster_0 Acid-Catalyzed Amide Hydrolysis Amide Amide (Compound F or A) Protonation Protonation of Carbonyl Oxygen Amide->Protonation + H⁺ Attack Nucleophilic Attack by H₂O Protonation->Attack + H₂O Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer Elimination Elimination of Aniline ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products Carboxylic Acid + Anilinium Ion Deprotonation->Products - H⁺

Caption: Generalized mechanism for acid-catalyzed amide hydrolysis.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in both molecules is a key handle for building molecular complexity via reactions like the Suzuki-Miyaura[7][8][9][10] or Buchwald-Hartwig amination.[11][12][13] The reactivity in these transformations is primarily dictated by the rate of the initial oxidative addition step to the Palladium(0) catalyst.

Causality: The rate of oxidative addition is sensitive to the electron density at the carbon atom bearing the bromine. A more electron-deficient aryl bromide will typically react faster. Both the N-formyl and N-acetyl groups are strongly electron-withdrawing through resonance, deactivating the aromatic ring and making the C-Br bond more susceptible to oxidative addition compared to the unprotected aniline.

The Subtle Difference: While both groups are activating for this step, the acetyl group's methyl substituent provides a slight electron-donating inductive effect. This makes the aromatic ring of Compound A marginally more electron-rich than that of Compound F .

Experimental Insight: In practice, this subtle electronic difference often translates to a negligible or very minor difference in reaction rates for Suzuki or Buchwald-Hartwig couplings. Both Compound F and Compound A are excellent substrates for these reactions. The choice between them is therefore more likely to be governed by the desired stability of the protecting group in subsequent synthetic steps rather than a significant difference in cross-coupling reactivity.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArylPd Ar-Pd(II)-Br(L₂) OxAdd->ArylPd Ar-Br enters Transmetal Transmetalation ArylPd->Transmetal ArylPdR Ar-Pd(II)-R(L₂) Transmetal->ArylPdR Boronate [R-B(OH)₃]⁻ Boronate->Transmetal Base activated Reduct Reductive Elimination ArylPdR->Reduct Reduct->Pd0 Product exits Reduct->Product Base Base (e.g., K₂CO₃) ArBr Ar-Br (Compound F or A)

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative and may require optimization based on specific substrate scope and laboratory conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure applicable to both Compound F and Compound A .

Objective: To couple the aryl bromide with 4-methoxyphenylboronic acid.

Materials:

  • N-protected 2-bromo-4-(trifluoromethoxy)aniline (Compound F or A ) (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Comparative N-Deprotection

Objective: To hydrolyze the N-acyl group to regenerate the parent aniline.

Part A: Deprotection of N-formyl Compound (F)

  • Conditions: Mild Acidic Hydrolysis

  • Procedure:

    • Dissolve Compound F (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

    • Add a catalytic amount of hydrochloric acid (e.g., 0.5 M HCl, 1.2 eq).

    • Stir the reaction at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the aniline.

Part B: Deprotection of N-acetyl Compound (A)

  • Conditions: Stronger Acidic Hydrolysis

  • Procedure:

    • Dissolve Compound A (1.0 eq) in a mixture of ethanol and water (1:1).

    • Add concentrated hydrochloric acid (e.g., 6 M HCl, 5-10 eq).

    • Heat the reaction mixture to reflux (80-100 °C).

    • Monitor the reaction by TLC. This reaction will typically require a longer reaction time than the formyl deprotection.

    • Cool the mixture to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH > 10.

    • Extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic layers as described above to yield the aniline.

G Start_F Compound F (N-Formyl) Deprotect_F Mild Hydrolysis (e.g., cat. HCl, RT-50°C) Start_F->Deprotect_F Start_A Compound A (N-Acetyl) Deprotect_A Strong Hydrolysis (e.g., 6M HCl, Reflux) Start_A->Deprotect_A Product 2-Bromo-4-(trifluoromethoxy)aniline Deprotect_F->Product Higher Lability Deprotect_A->Product Higher Stability

Caption: Workflow comparing the deprotection of Compound F and A.

Conclusion and Recommendation

Both N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide and N-acetyl-2-bromo-4-(trifluoromethoxy)aniline are highly effective substrates for palladium-catalyzed cross-coupling reactions, with minimal practical differences in their reactivity at the C-Br bond.

The critical distinction lies in the stability of the N-acyl protecting group.

  • Choose Compound F (N-formyl) when subsequent synthetic steps require a protecting group that can be removed under mild conditions, preserving other sensitive functionalities. Its lower steric profile and higher lability make it ideal for syntheses where a final, gentle deprotection is crucial.

  • Choose Compound A (N-acetyl) when a more robust protecting group is necessary to withstand harsh reaction conditions (e.g., strongly acidic, basic, or reducing environments) elsewhere in the molecule. Its greater stability ensures the aniline nitrogen remains protected until a deliberate, more forceful deprotection step is applied.

The selection between these two reagents is a strategic decision based on the overall synthetic route. By understanding the causality behind their reactivity, researchers can leverage these subtle differences to achieve greater efficiency and success in their synthetic endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Eureka.
  • Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.
  • ResearchGate. (n.d.). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-(trifluoromethoxy)aniline 98.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. (n.d.). Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • National Center for Biotechnology Information. (n.d.). Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid.

Sources

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